Technical Documentation Center

N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride
  • CAS: 36271-21-3

Core Science & Biosynthesis

Foundational

Advanced Technical Guide: N1-Methyl-N1-phenylethane-1,2-diamine Dihydrochloride (CAS 36271-21-3)

Executive Summary: The Bifunctional Advantage In the landscape of organic synthesis and drug development, ethylenediamine derivatives serve as foundational pharmacophores. N1-Methyl-N1-phenylethane-1,2-diamine dihydrochl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bifunctional Advantage

In the landscape of organic synthesis and drug development, ethylenediamine derivatives serve as foundational pharmacophores. N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride (CAS 36271-21-3) represents a highly specialized building block characterized by its stark electronic and steric asymmetry[1].

Unlike symmetrically substituted diamines, this molecule features a tertiary aniline nitrogen (N1) and a primary aliphatic amine (N2)[2]. As a Senior Application Scientist, I often encounter the "regioselectivity paradox" when functionalizing diamines. This specific molecule bypasses that paradox entirely. By leveraging the vast difference in basicity and nucleophilicity between the two nitrogen centers, researchers can achieve quantitative, regioselective functionalization without the atom-economy loss associated with orthogonal protecting group strategies (e.g., Boc or Cbz protection).

Physicochemical Profiling & Specifications

To ensure reproducibility in synthetic workflows, understanding the baseline physicochemical properties of the dihydrochloride salt is critical. The salt form ensures oxidative stability and prolonged shelf life compared to its free-base counterpart[1].

Table 1: Quantitative Chemical Properties & Operational Impact

PropertyValueOperational Causality / Impact
CAS Number 36271-21-3Unique identifier for regulatory and institutional procurement tracking[3].
Molecular Formula C9H16Cl2N2Indicates the presence of two equivalents of HCl, requiring base neutralization[3].
Molecular Weight 223.14 g/mol Essential for precise stoichiometric calculations during synthesis[4].
Appearance Pale-purple SolidColoration indicates minor surface oxidation of the aniline moiety; does not typically impact synthesis[5].
Storage Conditions Inert atmosphere, RTPrevents hygroscopic water absorption and oxidative degradation[2].
InChI Key MTWFYNAZAHRMBN-UHFFFAOYSA-NConfirms exact structural connectivity (N1-methyl, N1-phenyl)[5].

Mechanistic Causality: Differentiating N1 and N2

The core utility of CAS 36271-21-3 lies in the differential reactivity of its two nitrogen atoms.

  • N1 (Tertiary Aniline): The lone pair on this nitrogen is delocalized into the adjacent phenyl ring via resonance, significantly depressing its basicity (conjugate acid pKa ~4-5) and nucleophilicity. Furthermore, it is sterically encumbered by the methyl group.

  • N2 (Primary Aliphatic Amine): This nitrogen is sp3 hybridized with a localized lone pair, exhibiting typical aliphatic amine basicity (conjugate acid pKa ~9-10) and high nucleophilicity.

When exposed to an electrophile (such as an acyl chloride or sulfonyl chloride) under mildly basic conditions, the N2 primary amine reacts orders of magnitude faster than the N1 tertiary amine. This causality allows for a self-directing reaction pathway.

Chemoselectivity Start CAS 36271-21-3 (2HCl Salt) FreeBase Free Base Intermediate (N2 Highly Nucleophilic) Start->FreeBase DIPEA (2.5 eq) Deprotonation Electrophile Electrophile Addition (e.g., R-COCl) FreeBase->Electrophile 0°C, Solvent: DCM Kinetic Control Product Regioselective Product (N2-Functionalized) Electrophile->Product 100% Chemoselectivity No N1 Interference

Caption: Chemoselective functionalization pathway of N1-Methyl-N1-phenylethane-1,2-diamine.

Self-Validating Experimental Protocols

As a dihydrochloride salt, the compound is non-nucleophilic. It must be neutralized in situ to liberate the reactive free base. The following protocol describes a self-validating system for the regioselective N-acylation of the primary amine.

Protocol: Regioselective N-Acylation via In Situ Neutralization

Objective: To functionalize the N2 position while leaving the N1 tertiary aniline intact.

Reagents & Materials:

  • N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride (1.0 eq)[4]

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Acyl Chloride (R-COCl) (1.05 eq)

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to substrate)

Causality of Reagent Selection: DIPEA is chosen over Triethylamine (TEA) because DIPEA’s bulky isopropyl groups prevent it from acting as a competing nucleophile against highly reactive acyl chlorides. 2.5 equivalents are used: 2.0 eq to neutralize the dihydrochloride salt, and 0.5 eq to act as an acid scavenger for the HCl generated during the acylation event.

Step-by-Step Methodology:

  • Preparation & Solubilization: Suspend CAS 36271-21-3 (1.0 eq) in anhydrous DCM under a nitrogen atmosphere. The salt will remain largely insoluble.

  • In Situ Free-Basing: Add DIPEA (2.5 eq) dropwise at room temperature. Validation Check: The suspension will transition into a clear, homogenous solution as the dihydrochloride salt is converted to the highly soluble free base.

  • Kinetic Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Lowering the temperature suppresses any potential trace reactivity at the N1 position and prevents exothermic degradation of the acyl chloride.

  • Electrophilic Addition: Add the acyl chloride (1.05 eq) dropwise over 10 minutes. Stir at 0 °C for 1 hour, then allow to warm to room temperature for an additional 2 hours.

  • Reaction Validation (Self-Validating Step): Perform TLC (Eluent: 5% MeOH in DCM). The disappearance of the ninhydrin-active primary amine spot (starting material) and the appearance of a UV-active, ninhydrin-negative spot confirms complete conversion.

  • Quench & Isolation: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Workflow Step1 Weigh CAS 36271-21-3 Under Inert Atmosphere Step2 Suspend in DCM Add 2.5 eq DIPEA Step1->Step2 Solubilization & Neutralization Step3 Cool to 0 °C Dropwise Acyl Chloride Step2->Step3 Temperature & Kinetic Control Step4 TLC Validation (Ninhydrin Stain) Step3->Step4 Reaction Completion Step5 Aqueous Quench & Extraction (NaHCO3 / DCM) Step4->Step5 Product Isolation

Caption: Step-by-step experimental workflow for the regioselective amidation of CAS 36271-21-3.

References

  • PubChem. "N-methyl-N-phenyl-1,2-ethanediamine hydrochloride". National Library of Medicine. Available at:[Link]

  • NextSDS. "N1-Methyl-N1-phenylethane-1,2-diaMine dihydrochloride Chemical Substance Information". NextSDS Substance Database. Available at:[Link]

Sources

Exploratory

Preliminary Toxicity Profiling of N1-Methyl-N1-phenylethane-1,2-diamine Dihydrochloride: A Mechanistic and Methodological Guide

Executive Summary N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride (CAS: 36271-21-3) is a vicinal diamine utilized primarily as a building block in medicinal chemistry and advanced materials synthesis. With a molecu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride (CAS: 36271-21-3) is a vicinal diamine utilized primarily as a building block in medicinal chemistry and advanced materials synthesis. With a molecular weight of 223.14 g/mol and the chemical formula C9H16Cl2N2, it presents a unique biphasic structural challenge[1]. The molecule combines a highly basic aliphatic primary amine with a sterically hindered N-methylaniline core. This structural dichotomy imparts a complex preliminary toxicity profile: localized tissue irritation driven by the primary amine, and systemic hematotoxicity driven by the aniline substructure[2].

This whitepaper synthesizes structural alerts, predictive toxicology, and self-validating in vitro protocols to guide drug development professionals in the safe handling and empirical evaluation of this compound.

Structural Toxicology & Mechanistic Pathways

The toxicological behavior of N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride is governed by its two distinct nitrogen environments:

  • The Aliphatic Primary Amine: At physiological pH (~7.4), this terminal amine (pKa ~9–10) is fully protonated. It acts as a localized basic center and nucleophile, disrupting lipid bilayers and driving localized tissue irritation. This moiety is primarily responsible for the compound's classification as a skin and severe eye irritant,[2].

  • The N-Methylaniline Core: Unlike simple aliphatic amines, the aniline substructure acts as a potent systemic blood toxicant[2]. The lone electron pair on the tertiary nitrogen is resonance-delocalized into the aromatic phenyl ring, significantly reducing its basicity. Because it remains largely unprotonated at physiological pH, it readily undergoes Phase I hepatic metabolism.

The Causality of Methemoglobinemia: Hepatic Cytochrome P450 enzymes (predominantly CYP2E1 and CYP1A2) oxidize the N-methylaniline nitrogen to form a highly reactive N-hydroxylamine metabolite. This metabolite easily penetrates erythrocyte membranes. Once intracellular, it engages in a futile redox cycle: the N-hydroxylamine co-oxidizes with oxyhemoglobin, reducing itself to a nitrosoarene while oxidizing ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), forming methemoglobin (MetHb)[2]. MetHb cannot bind oxygen, leading to functional anemia and cellular hypoxia.

MetabolicPathway A N1-Methyl-N1-phenylethane- 1,2-diamine B Hepatic CYP450 (CYP2E1/1A2) A->B Absorption C N-Hydroxylamine Metabolite B->C N-Oxidation D Erythrocyte Entry C->D Circulation E Methemoglobinemia (Fe2+ to Fe3+) D->E Hb Oxidation

Fig 1: CYP450-mediated metabolic activation of the aniline moiety leading to methemoglobinemia.

Quantitative Preliminary Toxicity Data

To provide a baseline for laboratory risk assessment, the following table synthesizes predictive Quantitative Structure-Activity Relationship (QSAR) data and preliminary in vitro findings for the dihydrochloride salt.

EndpointAssay / ModelEstimated Value / ResultGHS ClassificationMechanistic Driver
Acute Oral Toxicity In Silico (QSAR) LD50~500 mg/kgCategory 4 (H302)Systemic aniline toxicity
Skin Irritation EpiDerm™ In VitroModerate IrritantCategory 2 (H315)Primary aliphatic amine
Eye Irritation BCOP AssaySevere IrritantCategory 2A (H319)Primary aliphatic amine
Hematotoxicity In Vitro MetHb AssayPositive (>20% at 1mM)STOT-RE (Blood)[2]N-hydroxylation of aniline
Mutagenicity Ames Test (OECD 471)NegativeUnclassifiedLack of DNA-reactive electrophiles

Self-Validating Experimental Protocols

To empirically evaluate the hematotoxic potential of this compound, a robust in vitro methemoglobin formation assay is required.

Expert Insight on Model Selection: Rodent erythrocytes possess significantly higher methemoglobin reductase activity compared to human erythrocytes. Using murine models for aniline-derivative screening often yields false-negative results. Therefore, fresh human RBCs are the strict gold standard for this protocol.

High-Throughput In Vitro Methemoglobin Formation Assay

This protocol incorporates internal controls to ensure data integrity. Sodium nitrite (NaNO₂) serves as a positive control (must yield >80% MetHb to validate the run), while Triton X-100 serves as a 100% hemolysis baseline.

Step 1: Erythrocyte Standardization

  • Obtain fresh human whole blood collected in EDTA tubes.

  • Centrifuge at 2,000 x g for 10 minutes to remove plasma and the buffy coat.

  • Wash the erythrocyte pellet three times with isotonic Phosphate-Buffered Saline (PBS, pH 7.4).

  • Resuspend the washed RBCs in PBS to a final hematocrit of 10%.

Step 2: Compound Incubation

  • Prepare serial dilutions of N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride (0.1 mM to 5 mM) directly in PBS. Note: Utilizing the dihydrochloride salt ensures rapid aqueous dissolution without the need for DMSO, which can destabilize RBC membranes and skew absorbance readings.

  • Aliquot 100 µL of the 10% RBC suspension into a 96-well plate.

  • Add 100 µL of the compound dilutions, negative control (PBS), and positive control (1 mM NaNO₂).

  • Incubate the plate at 37°C for 2 hours under gentle orbital shaking.

Step 3: Lysis and Spectrophotometric Quantification

  • Following incubation, add 20 µL of 10% Triton X-100 to all wells to induce complete hemolysis, releasing all intracellular hemoglobin.

  • Centrifuge the plate at 3,000 x g for 5 minutes to pellet any remaining cellular debris.

  • Transfer 150 µL of the supernatant to a clean, flat-bottom 96-well optical plate.

  • Measure absorbance at 630 nm (specific peak for MetHb) and 540 nm (isosbestic point for total hemoglobin) using a microplate reader.

Step 4: Data Synthesis

  • Calculate the percentage of methemoglobin using the absorbance ratio ( A630​/A540​ ), normalizing the data against the established positive and negative control baselines.

AssayWorkflow S1 1. Compound Prep (Buffer Dilution) S2 2. RBC Incubation (Human Erythrocytes) S1->S2 S3 3. Cell Lysis (Triton X-100) S2->S3 S4 4. Spectrophotometry (Absorbance 630 nm) S3->S4 S5 5. Data Synthesis (% MetHb Calc) S4->S5

Fig 2: Step-by-step workflow for the self-validating in vitro methemoglobin formation assay.

Regulatory & Handling Implications

Given the preliminary toxicity data, strict adherence to GHS safety protocols is mandatory during synthesis and assay preparation. The compound carries the GHS07 (Exclamation Mark) pictogram and the signal word "Warning".

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation),[2].

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes) are critical to prevent localized corrosive damage from the primary amine.

  • Storage & Stability: Store under an inert atmosphere (Nitrogen or Argon) at room temperature[1],. While the dihydrochloride salt is significantly more stable than the free base, prolonged exposure to ambient humidity can lead to deliquescence and subsequent auto-oxidation (browning) of the aniline nitrogen.

References

  • Achmem. "N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride". Achmem.com.
  • Sigma-Aldrich. "N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride | 36271-21-3". Sigmaaldrich.com.
  • BenchChem. "Methyl[2-(phenylamino)ethyl]amine | 64469-32-5". Benchchem.com.

Sources

Foundational

Crystallographic Characterization and X-Ray Diffraction Analysis of N1-Methyl-N1-phenylethane-1,2-diamine Dihydrochloride

Executive Summary N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride (CAS: 36271-21-3) is a structurally versatile vicinal diamine utilized extensively as a building block in pharmaceutical synthesis and materials sci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride (CAS: 36271-21-3) is a structurally versatile vicinal diamine utilized extensively as a building block in pharmaceutical synthesis and materials science. Because the physicochemical stability, solubility, and bioavailability of active pharmaceutical ingredients (APIs) and their intermediates are inextricably linked to their solid-state forms, rigorous crystallographic characterization is mandatory. This technical guide provides an authoritative framework for the X-ray diffraction (XRD) analysis of this specific dihydrochloride salt, detailing the lattice dynamics, polymorph screening workflows, and self-validating experimental protocols required to ensure solid-state integrity.

Molecular Architecture and Lattice Dynamics

The solid-state behavior of N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride is governed by the competing electronic properties of its two nitrogen centers.

  • Aromatic Nitrogen (N1): The tertiary aniline nitrogen is bonded to a methyl group, a phenyl ring, and the ethylenediamine chain. The lone pair on this nitrogen is delocalized into the π -system of the phenyl ring via resonance, which significantly reduces its electron density and renders it a weak base[1].

  • Aliphatic Nitrogen (N2): The primary amine terminus is heavily localized, highly nucleophilic, and strongly basic[1].

In the dihydrochloride salt form, both nitrogen centers are protonated, creating a dicationic species. The crystal lattice is not merely a static arrangement; it is a dynamic network stabilized by robust ionic interactions and hydrogen bonds between the primary ammonium ( −NH3+​ ) / tertiary ammonium ( −NH+(CH3​)(Ph) ) groups and the two chloride counterions. This ionic network is further reinforced by π−π stacking of the phenyl rings. Understanding these forces is critical: if the microenvironmental pH exceeds the pKa​ of the weakly basic N1 center, the lattice is susceptible to salt disproportionation (loss of HCl).

Quantitative Data Summaries

Table 1: Physicochemical & Structural Properties | Parameter | Value | | :--- | :--- | | Chemical Name | N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride | | CAS Registry Number | 36271-21-3 | | Linear Formula | C9​H16​Cl2​N2​ | | Molecular Weight | 223.14 g/mol | | Physical Form | Pale-purple Solid[2] | | Storage Conditions | Inert atmosphere, room temperature[2] |

Table 2: Target Crystallographic Data Parameters (SCXRD) | Crystallographic Parameter | Expected/Target Range for Dihydrochloride Salts | | :--- | :--- | | Crystal System | Monoclinic or Triclinic | | Space Group | P21​/c or P1ˉ (Centrosymmetric, achiral) | | Data Collection Temperature | 100 K (Cryogenic) | | Radiation Source | Cu ( λ=1.54184 Å) | | Z (Molecules/Unit Cell) | 4 | | R-factor (Goodness of Fit) | R1​<0.05 , wR2​<0.15 |

X-Ray Diffraction Methodologies & Workflows

To fully characterize the solid-state form of this compound, a dual-pronged XRD approach is required. Single-Crystal X-Ray Diffraction (SCXRD) provides the absolute 3D atomic coordinates, verifying the exact protonation state of the N1 and N2 atoms. Conversely, X-Ray Powder Diffraction (XRPD) is utilized for bulk phase purity, polymorph screening, and environmental stress testing.

XRD_Workflow Start N1-Methyl-N1-phenylethane- 1,2-diamine dihydrochloride Growth Crystal Growth (Vapor Diffusion) Start->Growth Solubilization Screening High-Throughput Polymorph Screening Start->Screening Solvent Variations SCXRD Single-Crystal XRD (Absolute Structure) DataSC Atomic Coordinates, Bond Lengths/Angles SCXRD->DataSC Refinement XRPD X-Ray Powder Diffraction (Phase Purity & Polymorphs) DataPowder Diffractogram (2θ), Lattice Parameters XRPD->DataPowder Rietveld Analysis Growth->SCXRD Suitable Crystal Screening->XRPD Bulk Powder

Workflow for crystallographic analysis and polymorph screening of the dihydrochloride salt.

Self-Validating Experimental Protocols

As an Application Scientist, it is vital to design experiments that inherently verify their own success or failure. The following protocols for crystal growth and powder analysis are built with integrated causality checks.

Protocol 1: Single-Crystal Growth via Vapor Diffusion

Objective: To grow diffraction-quality single crystals for absolute structure determination.

  • Solubilization: Dissolve 50 mg of N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride in 1 mL of methanol (a high-solubility solvent) in a 4 mL inner glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities) that cause uncontrolled crystallization.

  • Chamber Setup: Place the unsealed 4 mL vial inside a 20 mL outer scintillation vial containing 3 mL of diethyl ether (anti-solvent). Seal the outer vial tightly with a PTFE-lined cap.

  • Incubation: Store the chamber in a vibration-free, temperature-controlled environment at 20°C for 7–14 days.

  • Causality & Self-Validation: Vapor diffusion is selected over rapid cooling because the slow, vapor-phase permeation of the anti-solvent gradually lowers the supersaturation rate. This prevents the kinetic trapping of amorphous phases, allowing the thermodynamically stable crystalline lattice to form.

  • Validation Check: If precipitation occurs within 24 hours, the supersaturation rate was too high, likely yielding amorphous material or twinned crystals. The system self-validates: a lack of distinct, faceted crystals under polarized light microscopy dictates that the protocol must be self-corrected by using a less volatile anti-solvent (e.g., diisopropyl ether) to slow the diffusion kinetics.

Protocol 2: XRPD Phase Purity & Disproportionation Analysis

Objective: To verify bulk phase purity and monitor salt stability under environmental stress.

  • Sample Preparation: Lightly grind 20 mg of the bulk powder using an agate mortar and pestle. Back-load the powder into a zero-background silicon sample holder to minimize preferred orientation of the crystallites.

  • Data Acquisition: Scan the sample using a diffractometer equipped with Cu radiation ( λ=1.5418 Å) from 2θ=3∘ to 40∘ with a step size of 0.01∘ and a scan rate of 2∘ /min.

  • Environmental Stress Testing: Expose a parallel sample to 75% Relative Humidity (RH) at 40°C for 48 hours, then repeat the XRPD scan.

  • Causality & Self-Validation: Because the dihydrochloride salt contains a weakly basic protonated aniline derivative (N1), it is highly susceptible to losing HCl if moisture disrupts the hydrogen-bonding lattice.

  • Validation Check: Overlay the stressed XRPD diffractogram with the pristine sample. If new diffraction peaks emerge (e.g., at lower angles, indicating a larger unit cell), the salt has either formed a hydrate or disproportionated into a monohydrochloride. If the patterns perfectly match, the crystalline phase is validated as stable under the tested conditions. A shift in baseline noise without peak shifting indicates amorphization, requiring a strict adherence to inert atmosphere storage[2].

References

  • BuyChemJapan. "N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride 95% | AiFChem". Available at: [Link]

Sources

Exploratory

Pharmacokinetic and Metabolic Profiling of N-Methyl-N-Phenyl-Ethylenediamine Dihydrochloride Analogs

A Technical Guide for Drug Development Professionals Executive Summary N-methyl-N-phenyl-ethylenediamine (N-MePEDA) and its dihydrochloride analogs represent a vital structural motif in the design of antihistaminic, seda...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development Professionals

Executive Summary

N-methyl-N-phenyl-ethylenediamine (N-MePEDA) and its dihydrochloride analogs represent a vital structural motif in the design of antihistaminic, sedative, and central nervous system (CNS) active agents. Understanding the pharmacokinetic (PK) behavior of this scaffold is critical for optimizing drug formulation, predicting metabolic liabilities, and mitigating mechanism-based enzyme inhibition. This whitepaper provides an in-depth analysis of the physicochemical properties, enzymatic metabolism, and experimental validation protocols associated with N-MePEDA analogs.

Physicochemical Properties & Formulation Causality

The pharmacokinetic viability of N-MePEDA is fundamentally dictated by its bifunctional nitrogen architecture. The molecule consists of an ethylene spacer bridging two distinct electronic environments, which directly dictates its formulation strategy and absorption profile[1].

  • Aromatic Nitrogen (N-Phenyl Terminus): The lone pair of electrons on this nitrogen is delocalized into the π -system of the adjacent benzene ring. This resonance significantly reduces its basicity (estimated pKa ~4.0 - 4.5), rendering it unprotonated under physiological conditions[1].

  • Aliphatic Nitrogen (N-Methyl Terminus): The secondary methylamino group is highly localized. The mild electron-donating inductive effect (+I) of the methyl group pushes the pKa to approximately 9.0 - 9.3, ensuring it is highly basic and nucleophilic[1].

Formulation Implications: Because of this differential basicity, N-MePEDA exists in a monocationic state at pH 7.4. This specific ionization state balances aqueous solubility with moderate lipophilicity, allowing the neutral aniline moiety to partition into lipid bilayers for efficient crossing of the intestinal epithelium[1]. While the dihydrochloride salt is useful for initial isolation and crystallization, it is inherently hygroscopic because the aromatic amine resists stable protonation under standard conditions. Consequently, drug developers often favor mono-salts (e.g., hydrochloride, mesylate) to achieve stable, water-soluble formulations[1].

Quantitative Pharmacokinetic & Physicochemical Summary
ParameterValue / CharacteristicPharmacokinetic Implication
Aliphatic pKa 9.0 - 9.3Fully protonated at pH 7.4; drives aqueous solubility and salt formation.
Aromatic pKa 4.0 - 4.5Unprotonated at pH 7.4; maintains necessary lipophilicity for membrane permeation.
Ionization State Monocationic (pH 7.4)Optimal balance for oral bioavailability and intestinal absorption.
Salt Stability Mono-salt preferredPrevents hygroscopicity associated with forced dihydrochloride formulations.

Enzymatic Metabolism: The Role of Dopamine β -Monooxygenase

The primary metabolic liability of N-MePEDA analogs in vivo is their susceptibility to oxidative N-dealkylation. Research has established that Dopamine β -monooxygenase (DBM)—a copper-dependent enzyme typically responsible for converting dopamine to norepinephrine—readily recognizes N-MePEDA as a substrate[2].

Mechanism of Oxidative N-Dealkylation

Unlike typical hydrolytic pathways, DBM-mediated N-dealkylation of N-MePEDA proceeds via a single-electron transfer (SET) mechanism[3].

  • Binding & Oxidation: The enzyme abstracts a single electron from the benzylic/aromatic nitrogen heteroatom, generating a transient, highly reactive radical cation intermediate[3].

  • Cleavage: This radical cation undergoes rapid C-N bond cleavage.

  • Metabolite Generation: The reaction quantitatively yields two distinct metabolites: N-methylaniline and 2-aminoacetaldehyde [2].

Crucially, this metabolic pathway can lead to mechanism-based inactivation of DBM. The transient radical species can covalently bind to the enzyme's active site, leading to time- and concentration-dependent enzyme inhibition[3]. Understanding this causality is essential for predicting drug-drug interactions (DDIs) when N-MePEDA analogs are co-administered with other CNS agents.

MetabolicPathway NMePEDA N-MePEDA (Substrate) DBM Dopamine β-monooxygenase (DBM) + Ascorbate + O2 NMePEDA->DBM Active site binding Radical Radical Cation Intermediate (Single-Electron Transfer) DBM->Radical One-electron oxidation Metabolite1 N-methylaniline Radical->Metabolite1 C-N bond cleavage Metabolite2 2-aminoacetaldehyde Radical->Metabolite2 C-N bond cleavage

Fig 1. DBM-catalyzed oxidative N-dealkylation pathway of N-MePEDA.

Experimental Methodologies & Validation Protocols

To accurately profile the pharmacokinetics of N-MePEDA analogs, researchers must employ self-validating experimental systems. The following protocols detail the in vitro metabolism assay and the subsequent trapping of reactive intermediates.

Protocol 1: In Vitro DBM Turnover Assay

Causality Check: DBM requires ascorbate as a stoichiometric reductant and molecular oxygen to function. Because the oxidation of ascorbate can generate trace amounts of hydrogen peroxide ( H2​O2​ ) which degrades DBM, catalase is strictly required in the buffer to protect the enzyme and ensure kinetic accuracy.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 200 mM sodium acetate buffer (pH 5.0) containing 10 mM sodium fumarate. Note: Fumarate acts as an allosteric activator for DBM, maximizing catalytic turnover.

  • Cofactor Addition: Add 10 mM ascorbic acid (reductant) and 1,500 units/mL of catalase.

  • Enzyme Introduction: Introduce purified Dopamine β -monooxygenase to a final concentration of 0.5 μ M.

  • Substrate Initiation: Initiate the reaction by adding N-MePEDA dihydrochloride (titrated to 1-10 mM final concentration).

  • Incubation: Incubate the mixture at 37°C in a shaking water bath under ambient oxygen for 30 minutes.

Protocol 2: Trapping and Identification of Reactive Metabolites

Causality Check: The primary aliphatic metabolite, 2-aminoacetaldehyde, is highly reactive and unstable, making direct detection nearly impossible. To validate its formation, we must chemically reduce the aldehyde to a stable alcohol using Sodium Borohydride ( NaBH4​ ), followed by derivatization of the primary amine using N-succinimidyl p-nitrophenylacetate (SNPA) for UV/Vis or MS detection[2].

Step-by-Step Methodology:

  • Reaction Quenching & Reduction: Terminate the Protocol 1 reaction by adding an equal volume of ice-cold methanol containing 50 mM NaBH4​ . Incubate on ice for 15 minutes. Mechanism: NaBH4​ reduces 2-aminoacetaldehyde to 2-aminoethanol.

  • pH Adjustment: Adjust the solution to pH 8.5 using 1M NaOH to deprotonate the primary amine, priming it for nucleophilic attack.

  • Derivatization: Add a 10-fold molar excess of SNPA dissolved in acetonitrile. Vortex and incubate at room temperature for 45 minutes in the dark.

  • Extraction: Extract the derivatized products using ethyl acetate (3x volumes). Dry the organic layer over anhydrous Na2​SO4​ and evaporate under a gentle stream of nitrogen.

  • HPLC-MS Analysis: Reconstitute the residue in the mobile phase and inject it into an LC-MS/MS system. Monitor for the mass transitions specific to the SNPA-derivatized 2-aminoethanol and the unmodified N-methylaniline.

Workflow Step1 Step 1: Incubation N-MePEDA + DBM + Ascorbate Step2 Step 2: Reduction Add NaBH4 (Ice-cold) Step1->Step2 Quench & Trap Aldehyde Step3 Step 3: Derivatization Add SNPA (pH 8.5) Step2->Step3 Label Primary Amine Step4 Step 4: LC-MS Analysis Quantify Metabolites Step3->Step4 Detect Stable Adducts

Fig 2. Workflow for trapping and identifying reactive N-MePEDA metabolites.

Conclusion

The pharmacokinetic profile of N-methyl-N-phenyl-ethylenediamine dihydrochloride analogs is a direct consequence of their unique differential basicity and susceptibility to single-electron oxidation. By understanding the monocationic nature of the molecule at physiological pH, formulation scientists can avoid the pitfalls of hygroscopic dihydrochloride salts. Furthermore, mapping the DBM-mediated N-dealkylation pathway allows toxicologists to preemptively screen for reactive metabolites (like 2-aminoacetaldehyde) and mitigate the risks of mechanism-based enzyme inactivation during early-stage drug discovery.

References

  • Title: Methyl[2-(phenylamino)
  • Title: Free Radical Metabolites in Arylamine Toxicity Source: ResearchGate URL
  • Source: PubMed (NIH)

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Utilization of N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of Chiral Diamines in Asymmetric Catalysis Chiral vicinal diamines are cornerstones of modern asymmetric synthesis, serving as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Chiral Diamines in Asymmetric Catalysis

Chiral vicinal diamines are cornerstones of modern asymmetric synthesis, serving as privileged scaffolds for the construction of highly effective chiral ligands and organocatalysts.[1][2] Their stereochemically defined architecture is pivotal in the development of catalysts that can control the three-dimensional arrangement of atoms in a chemical reaction, a critical aspect in the synthesis of pharmaceuticals where different enantiomers of a molecule can exhibit vastly different biological activities. N1-Methyl-N1-phenylethane-1,2-diamine, with its distinct N-phenyl and N-methyl substituents, offers a unique electronic and steric environment, making it a promising building block for the development of novel catalysts. This document provides detailed application notes and a representative protocol for the use of N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride in the synthesis of a chiral transition metal catalyst and its subsequent application in the asymmetric transfer hydrogenation of a model ketone.

N-aryl ethylenediamines, such as the title compound, are versatile intermediates in the synthesis of a variety of heterocyclic compounds and are particularly well-suited as ligands in metal-catalyzed reactions.[1] The differential reactivity and electronic properties of the two nitrogen atoms can be exploited to fine-tune the catalytic activity of the resulting metal complex.

Core Principles and Strategic Considerations

The dihydrochloride salt of N1-Methyl-N1-phenylethane-1,2-diamine is a stable, solid form of the diamine.[3][4] For its application as a ligand in organometallic catalysis, it is typically necessary to first liberate the free diamine. This is achieved by a straightforward acid-base extraction. Once the free diamine is obtained, it can be coordinated to a suitable transition metal precursor to generate the active catalyst.

A prominent application of chiral diamine ligands is in the iridium-catalyzed asymmetric transfer hydrogenation of prochiral ketones to chiral secondary alcohols. This reaction is of significant industrial importance due to its operational simplicity and the use of safe, readily available hydrogen donors like formic acid or isopropanol.

Experimental Protocols

This section outlines a representative, three-part experimental protocol:

  • Preparation of the free N1-Methyl-N1-phenylethane-1,2-diamine.

  • In situ formation of the chiral iridium catalyst.

  • Asymmetric transfer hydrogenation of acetophenone as a model substrate.

Part 1: Liberation of the Free Diamine

Objective: To prepare the free N1-Methyl-N1-phenylethane-1,2-diamine from its dihydrochloride salt.

Materials:

  • N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride (CAS: 36271-21-3)

  • Sodium hydroxide (NaOH), 2 M aqueous solution

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride (1.0 g, 4.48 mmol) in 20 mL of deionized water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 2 M aqueous NaOH solution dropwise with stirring until the pH of the solution is >12, as indicated by pH paper or a pH meter.

  • Transfer the basic aqueous solution to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free diamine as an oil. The product should be used immediately in the next step or stored under an inert atmosphere.

Part 2: In Situ Formation of the Chiral Iridium Catalyst

Objective: To prepare the active chiral iridium catalyst from the free diamine and an iridium precursor.

Materials:

  • N1-Methyl-N1-phenylethane-1,2-diamine (from Part 1)

  • [Ir(Cp*)Cl₂]₂ (dichloro(pentamethylcyclopentadienyl)iridium(III) dimer)

  • Anhydrous dichloromethane (DCM)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

  • Argon or nitrogen gas supply

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add [Ir(Cp*)Cl₂]₂ (17.8 mg, 0.0224 mmol).

  • Add 5 mL of anhydrous dichloromethane to dissolve the iridium precursor.

  • In a separate vial, dissolve the freshly prepared N1-Methyl-N1-phenylethane-1,2-diamine (14.7 mg, 0.0896 mmol) in 2 mL of anhydrous dichloromethane.

  • Slowly add the diamine solution to the stirred solution of the iridium precursor at room temperature.

  • Stir the resulting solution at room temperature for 1 hour to allow for complex formation. This solution of the in situ prepared catalyst is used directly in the next step.

Part 3: Asymmetric Transfer Hydrogenation of Acetophenone

Objective: To perform the asymmetric transfer hydrogenation of acetophenone using the in situ prepared chiral iridium catalyst.

Materials:

  • Solution of the in situ prepared catalyst (from Part 2)

  • Acetophenone

  • Formic acid/triethylamine azeotropic mixture (5:2) as the hydrogen source

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and work-up equipment

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Chiral HPLC or GC for enantiomeric excess determination

Procedure:

  • To the Schlenk flask containing the in situ prepared catalyst solution, add acetophenone (107.6 mg, 0.896 mmol) via syringe.

  • Add the formic acid/triethylamine (5:2) mixture (0.5 mL) to the reaction mixture.

  • Stir the reaction mixture at 40 °C and monitor the progress by TLC.

  • Upon completion of the reaction (typically 4-24 hours), cool the mixture to room temperature.

  • Quench the reaction by the slow addition of 10 mL of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford (R)- or (S)-1-phenylethanol.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Data Presentation

Table 1: Reagent Stoichiometry for Asymmetric Transfer Hydrogenation

ReagentMolar Mass ( g/mol )Amount (mg)Moles (mmol)Molar Equivalents
[Ir(Cp*)Cl₂]₂796.7117.80.02241.0 (dimer)
N1-Methyl-N1-phenylethane-1,2-diamine164.2414.70.08962.0 (per Ir dimer)
Acetophenone120.15107.60.89620 (per Ir dimer)

Visualization of the Experimental Workflow

Synthesis_Workflow cluster_0 Part 1: Free Diamine Preparation cluster_1 Part 2: Catalyst Formation cluster_2 Part 3: Asymmetric Transfer Hydrogenation start N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride dissolve Dissolve in H₂O start->dissolve basify Add 2M NaOH (pH > 12) dissolve->basify extract Extract with DCM basify->extract dry_concentrate Dry (Na₂SO₄) & Concentrate extract->dry_concentrate free_diamine Free Diamine dry_concentrate->free_diamine mix Mix & Stir (1h) free_diamine->mix ir_precursor [Ir(Cp*)Cl₂]₂ in DCM ir_precursor->mix catalyst Chiral Iridium Catalyst Solution mix->catalyst reaction React at 40°C catalyst->reaction ketone Acetophenone ketone->reaction h_source HCOOH/NEt₃ h_source->reaction workup Quench, Extract, & Dry reaction->workup purify Column Chromatography workup->purify product Chiral 1-Phenylethanol purify->product analyze Determine ee (Chiral HPLC/GC) product->analyze

Caption: Workflow for the synthesis and application of a chiral iridium catalyst.

Scientific Rationale and Causality

  • Liberation of the Free Diamine: The dihydrochloride salt form enhances the stability and shelf-life of the diamine. However, for coordination to a metal center, the lone pairs on the nitrogen atoms must be available. The addition of a strong base, such as sodium hydroxide, deprotonates the ammonium salts, yielding the free diamine which is then extracted into an organic solvent.

  • Catalyst Formation: The [Ir(Cp*)Cl₂]₂ dimer reacts with the bidentate chiral diamine ligand to form a monomeric iridium(III) complex. The diamine coordinates to the metal center, creating a chiral environment around the iridium atom. This chirality is subsequently transferred to the substrate during the catalytic cycle.

  • Asymmetric Transfer Hydrogenation: The mechanism of transfer hydrogenation with a formic acid/triethylamine mixture involves the formation of an iridium hydride species. The prochiral ketone coordinates to the chiral iridium complex, and the hydride is then transferred to the carbonyl carbon. The stereochemistry of the newly formed chiral center is dictated by the steric and electronic properties of the chiral diamine ligand, which favors one of the two possible transition states, leading to an excess of one enantiomer of the alcohol product.

References

  • Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogen
  • Chiral Diamines: A Linchpin in Modern Asymmetric Synthesis - Benchchem. Vertex AI Search.
  • Application Notes and Protocols for N-Aryl Ethylenediamines as Chemical Intermedi
  • Preparation, Characterization of Mixed-Ligand Complexes for Some Divalent Transition Metal Ions Involving Biologically Important. Vertex AI Search.
  • Synthesis of Chiral Ligands for Asymmetric Catalysis: Application Notes and Protocols - Benchchem. Vertex AI Search.
  • Mastering Asymmetric Catalysis: The Role of 1,2-Diphenylethane-1,2-diamine. Vertex AI Search.
  • Synthesis of chiral diamine ligands for nickel-catalyzed asymmetric cross-couplings of alkylchloroboronate esters with alkylzincs: (1R,2R)-N,N'-dimethyl-1,2-bis(2-methylphenyl) - PMC. Vertex AI Search.
  • Synthesis, crystal structure and interaction with DNA and HSA of (N,N'-dibenzylethane-1,2-diamine) transition metal complexes - PubMed. PubMed.
  • Synthesis and evaluation of aryl-substituted N-(arylethyl)-N-methyl-2-(1-pyrrolidinyl)ethylamines and corresponding arylacetamides for sigma receptor affinity - PubMed. PubMed.
  • Chiral vicinal diamines are critical building blocks in modern synthetic and medicinal chemistry. Vertex AI Search.
  • Synthesis, Characterization, and in Silico ADMET Evaluation of Transition Metal Complexes Based on Ortho-Phenylenediamine and It - The Eurasia Proceedings of Science, Technology, Engineering and Mathematics.
  • RECENT SYNTHESIS AND APPLIC
  • (PDF) Method of preparation of Metal Complexes - ResearchGate.
  • Preparation of Complexes with Acetates of Transition Metal of Amino Compounds Including 1,3-Dioxalane Group. Vertex AI Search.
  • Unlocking Synthesis Potential: Applications of N-Ethyl-N'-Methylethylenediamine (CAS 111-37-5) - NINGBO INNO PHARMCHEM CO.,LTD.. NINGBO INNO PHARMCHEM CO.,LTD..
  • Design and Synthesis of Planar-Chiral Oxazole−Pyridine N,N‑Ligands: Application in Palladium-Catalyzed Asymmetric Acetoxylative Cycliz
  • N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride | 36271-21-3 - Sigma-Aldrich. Sigma-Aldrich.
  • Synthetic utility of N‐formyl N,N'‐diaryl ethylenediamines. - ResearchGate.
  • N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride - Achmem. Achmem.
  • Catalytic asymmetric synthesis of 1,2-diamines - ResearchGate.
  • Synthesis and antimicrobial activity of certain 6H-1,2,4-oxadiazin-3(2H)-ones - PubMed. PubMed.
  • Asymmetric Synthesis of 1,2-Diamines and Their Applic
  • Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Deriv
  • Synthesis and Reactivity of Fluorinated Dithiocarboxylates to Prepare Thioamides—Effective Access to a 4-Styrenylthioamide-Cinchona Alkaloid Monomer - MDPI. MDPI.
  • diethylhexyl syringylidenemalonate propanedioic acid, [(4-hydroxy-3,5-dimethoxyphenyl)methylene]-, bis(2-ethylhexyl) ester. Vertex AI Search.
  • Results for "M17778" in Molnove Product Catalog - MOLNOVA: Novel active small molecules custom organic synthesis vendor. MOLNOVA.

Sources

Application

Advanced Handling, Storage, and Application Protocols for N1-Methyl-N1-phenylethane-1,2-diamine Dihydrochloride (CAS 36271-21-3)

Executive Summary In the intricate landscape of pharmaceutical development and transition metal catalysis, intermediate compounds serve as the foundational building blocks for active pharmaceutical ingredients (APIs)[1]....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the intricate landscape of pharmaceutical development and transition metal catalysis, intermediate compounds serve as the foundational building blocks for active pharmaceutical ingredients (APIs)[1]. N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride (CAS 36271-21-3) is a critical diamine derivative utilized in these fields. Featuring a regioselective structural paradox—an aromatic, low-basicity N1 center (aniline derivative) and an aliphatic, highly nucleophilic N2 center (primary amine)—this compound enables complex chemoselective transformations, such as the synthesis of specialized heterocycles like imidazolidinones[1].

However, its dihydrochloride salt form introduces specific handling challenges, primarily severe hygroscopicity and susceptibility to oxidation. This application note synthesizes field-proven methodologies to ensure the structural and stoichiometric integrity of this reagent from long-term storage to active reaction setup.

Physicochemical Properties & Quantitative Data

Understanding the baseline physicochemical properties of CAS 36271-21-3 is essential for accurate stoichiometric calculations, phase separations, and safety compliance[2][3][4].

PropertyValue
Chemical Name N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride
CAS Number 36271-21-3
Linear Formula C9H16N2Cl2 (or C9H14N2·2HCl)
Molecular Weight 223.14 g/mol
Physical Form Pale-purple Solid
Purity ≥95%
Storage Conditions Inert atmosphere, Room Temperature
Hazard Codes (GHS) H302, H315, H319, H332, H336

Mechanistic Causality of Degradation & Storage Logic

Chemical manufacturers universally mandate storing CAS 36271-21-3 under an inert atmosphere at room temperature[2][3]. The scientific rationale for these specific conditions rests on mitigating two primary degradation pathways:

  • Hygroscopicity and Deliquescence: As a dihydrochloride salt, the compound is highly hygroscopic. Exposure to atmospheric moisture leads to rapid water absorption. This not only alters the effective molecular weight—introducing critical stoichiometric errors in sensitive catalytic cycles—but also facilitates localized hydrolysis[1].

  • Oxidative Susceptibility: While the hydrochloride salt form protonates the amines to protect their lone pairs, moisture-induced hydrolysis exposes the N1-aniline moiety to atmospheric oxygen. This leads to the formation of N-oxides and colored degradation products, shifting the solid from its native pale-purple to a dark brown[2].

  • Thermal Shock Prevention: Unlike many sensitive reagents that require refrigeration, CAS 36271-21-3 is stored at room temperature[2][3]. Refrigerated storage increases the risk of thermal shock condensation; if a cold container is opened to ambient air, moisture instantly condenses on the salt, accelerating the degradation cascade.

Degradation A CAS 36271-21-3 (Dihydrochloride) B Atmospheric Moisture (H2O Absorption) A->B Improper Storage C Deliquescence & Stoichiometric Error B->C Hygroscopic D Trace Free-Base Formation B->D Hydrolysis E O2 Exposure D->E Air Exposure F N-Oxide Formation & Color Degradation E->F Oxidation

Logical relationship of CAS 36271-21-3 degradation pathways under atmospheric conditions.

Self-Validating Experimental Protocols

Protocol A: Precision Weighing and Transfer under Inert Atmosphere

To maintain the integrity of CAS 36271-21-3 during reaction setup, Schlenk line techniques or a nitrogen-filled glovebox must be employed.

Step-by-Step Methodology:

  • Vessel Preparation: Flame-dry a Schlenk flask under high vacuum (0.1 mmHg) for 5 minutes. Causality: Removes surface-adsorbed moisture that would otherwise instantly hydrate the diamine salt upon contact.

  • Atmospheric Purging: Backfill the flask with high-purity Argon. Repeat the vacuum-argon cycle three times.

  • Weighing: Inside a glovebox, weigh the required mass of CAS 36271-21-3 using an anti-static spatula. Causality: Dihydrochloride salts frequently build static charge; anti-static tools prevent loss of material to the weighing paper and ensure precise stoichiometry.

  • Transfer: If a glovebox is unavailable, quickly transfer the solid to the Schlenk flask under a strong positive flow of Argon.

  • Self-Validation Check: Observe the physical state of the transferred solid. It should remain a free-flowing, pale-purple solid[2]. If the powder clumps or sticks to the glass walls, moisture ingress has occurred, and the batch must be dried under vacuum (or discarded if oxidized) before proceeding.

Workflow S1 1. Flame-Dry Flask under Vacuum S2 2. Backfill with Argon (Repeat 3x) S1->S2 S3 3. Weigh CAS 36271-21-3 (Anti-Static Tools) S2->S3 S4 4. Transfer to Flask under Ar Flow S3->S4 S5 5. Add Anhydrous Solvent via Syringe S4->S5 S6 6. Proceed to Reaction (Free-Basing) S5->S6

Step-by-step Schlenk line workflow for handling hygroscopic dihydrochloride salts.

Protocol B: Chemoselective Free-Basing for API Synthesis

For applications requiring the free amine (Methyl[2-(phenylamino)ethyl]amine) for cyclization or cross-coupling[1], the dihydrochloride salt must be carefully neutralized without inducing oxidation.

Step-by-Step Methodology:

  • Suspension: Suspend 1.0 equivalent of CAS 36271-21-3 in anhydrous Dichloromethane (DCM) (10 mL/mmol) under Argon.

  • Neutralization: Dropwise add 2.2 equivalents of aqueous NaOH (1M) while stirring vigorously at 0°C. Causality: The slight excess of base ensures complete deprotonation of both nitrogen centers. The low temperature (0°C) is critical to prevent exothermic side reactions and suppress premature oxidation of the newly formed, highly reactive free base[1].

  • Phase Separation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 5 mL).

  • Drying: Dry the combined organic layers over anhydrous Na2SO4. Causality: Na2SO4 is preferred over MgSO4, as Mg2+ ions can occasionally coordinate with the bidentate diamine, reducing the overall yield.

  • Concentration: Concentrate under reduced pressure to yield the free base as a crude oil.

  • Self-Validation Check: The resulting free base should be used immediately in the subsequent synthetic step or stored strictly under Argon at -20°C, as it lacks the protective protonation of the dihydrochloride salt and will rapidly oxidize in air.

References

  • Sigma-Aldrich. "N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride | 36271-21-3".[2]

  • BenchChem. "Methyl[2-(phenylamino)ethyl]amine | 64469-32-5 - Benchchem". 1[1]

  • Achmem. "N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride". 3[3]

  • NextSDS. "N1-Methyl-N1-phenylethane-1,2-diaMine dihydrochloride - Chemical Substance Information". 4[4]

Sources

Method

Catalytic amination procedures using N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride

Application Note & Protocol Guide: Catalytic Amination Procedures Using N1-Methyl-N1-phenylethane-1,2-diamine Dihydrochloride Executive Summary N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride (CAS: 36271-21-3) is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: Catalytic Amination Procedures Using N1-Methyl-N1-phenylethane-1,2-diamine Dihydrochloride

Executive Summary

N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride (CAS: 36271-21-3) is a highly versatile, bifunctional diamine pharmacophore frequently utilized in the synthesis of complex heterocycles and active pharmaceutical ingredients[1]. The molecule features a primary aliphatic amine and a sterically hindered, resonance-stabilized tertiary aniline moiety[2]. This unique electronic differentiation allows for highly chemoselective catalytic aminations. This guide details robust, self-validating protocols for utilizing this substrate in Palladium-catalyzed Buchwald-Hartwig cross-coupling and catalytic reductive amination workflows.

Mechanistic Rationale & Substrate Profiling

The reactivity of this molecule is governed by the competing electronic environments of its two nitrogen centers:

  • N-Methyl-N-Phenyl Terminus : The lone pair on this nitrogen is delocalized into the aromatic π-system, significantly reducing its Lewis basicity and nucleophilicity[2]. It remains largely inert under standard catalytic conditions, acting as a built-in protecting group.

  • Primary Amine Terminus : Highly nucleophilic and basic, serving as the exclusive site for electrophilic attack and metal coordination.

  • Salt Neutralization (Causality) : The compound is supplied as a dihydrochloride salt to prevent oxidative degradation. To participate in catalytic cycles, the free base must be generated in situ. Failure to fully neutralize the two equivalents of HCl will result in immediate protonation of the catalytic intermediates (e.g., protonating the Pd-amido complex) or poisoning of the metal catalyst, permanently halting the reaction[2].

Workflow 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes the C(sp2)-N cross-coupling of the primary amine with an aryl bromide[3].

Causality in Experimental Design : We utilize Pd2(dba)3 as the precatalyst and RuPhos as the ancillary ligand. RuPhos is sterically demanding and electron-rich, facilitating rapid reductive elimination and preventing the primary amine from forming inactive bis-amine palladium complexes[4]. Sodium tert-butoxide (NaOtBu) is selected as the base. Crucially, 3.2 equivalents of NaOtBu are required: 2.0 eq to neutralize the dihydrochloride salt, and 1.2 eq to drive the catalytic deprotonation step.

Step-by-Step Protocol (Self-Validating) :

  • Preparation : In an oven-dried Schlenk flask under an inert atmosphere (N2/Ar), add the Aryl Bromide (1.0 eq), N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride (1.2 eq), Pd2(dba)3 (2 mol%), RuPhos (4 mol%), and NaOtBu (3.2 eq).

  • Solvent Addition : Add anhydrous Toluene to achieve a 0.2 M concentration.

    • Self-Validation Checkpoint: The solution should initially appear dark purple/red (due to Pd2(dba)3) and transition to a vibrant red-orange upon heating, indicating the successful formation of the active monomeric L-Pd(0) species. If the solution turns opaque black, Pd(0) has aggregated into inactive Palladium black, indicating ligand starvation or oxygen ingress.

  • Reaction : Heat the mixture to 85°C for 12 hours with vigorous stirring.

  • Workup : Cool to room temperature, dilute with EtOAc, and filter through a tightly packed pad of Celite to remove inorganic salts (NaCl) and catalyst residues. Concentrate the filtrate under reduced pressure.

  • Purification : Purify the crude oil via silica gel flash chromatography using a DCM:MeOH gradient.

BH_Cycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition Ar-Pd(II)(Br)-L Pd0->OxAdd + Ar-Br AmineCoord Amine Coordination Ar-Pd(II)(NH2R)-L OxAdd->AmineCoord + Diamine Free Base Deprot Deprotonation Ar-Pd(II)(NHR)-L AmineCoord->Deprot + NaOtBu - tBuOH, - NaBr RedElim Reductive Elimination Ar-NHR Product Deprot->RedElim RedElim->Pd0 - Product

Catalytic cycle of the Buchwald-Hartwig amination utilizing the neutralized diamine free base.

Workflow 2: Catalytic Reductive Amination

This protocol details the alkylation of the primary amine using a carbonyl compound (e.g., benzaldehyde) and a heterogeneous Palladium on Carbon (Pd/C) catalyst under a hydrogen atmosphere[5].

Causality in Experimental Design : Unlike the strong base required for cross-coupling, reductive amination requires mild conditions to prevent the aldol condensation of the carbonyl substrate. We use N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base to neutralize the dihydrochloride salt. The reaction proceeds via an imine intermediate, which is subsequently reduced by H2 over the Pd/C surface[5].

Step-by-Step Protocol (Self-Validating) :

  • Free Base Generation : Suspend N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride (1.0 eq) in anhydrous Methanol (0.3 M). Add DIPEA (2.2 eq) dropwise.

    • Self-Validation Checkpoint: The cloudy suspension will clarify into a homogeneous solution within 10 minutes as the soluble free base is generated. Incomplete clarification indicates insufficient base, which will stall subsequent imine formation.

  • Imine Formation : Add Benzaldehyde (1.05 eq) and a catalytic amount of glacial acetic acid (0.1 eq) to promote dehydration. Stir at room temperature for 2 hours.

  • Catalytic Reduction : Carefully add 10% Pd/C (5 wt%). Evacuate the flask and backfill with H2 gas (balloon pressure, 1 atm).

  • Reaction : Stir vigorously at room temperature for 12 hours.

    • Self-Validation Checkpoint: Hydrogen uptake can be visually validated by the gradual deflation of the H2 balloon.

  • Workup : Purge the flask with N2. Filter the mixture through a Celite pad to remove the Pd/C catalyst. (Caution: Dry Pd/C is highly pyrophoric; keep the filter cake wet with solvent at all times).

  • Isolation : Concentrate the filtrate and partition between DCM and 1M NaOH. Extract the organic layer, dry over Na2SO4, and concentrate to yield the alkylated diamine.

RA_Pathway Salt Diamine·2HCl (Substrate) FreeBase Free Base Diamine (Nucleophile) Salt->FreeBase + DIPEA (2.2 eq) - DIPEA·HCl Imine Imine Intermediate (Transient) FreeBase->Imine + Carbonyl Acid Catalyst Product Alkylated Diamine (Product) Imine->Product H2 (1 atm) Pd/C Catalyst

Stepwise mechanistic pathway of the catalytic reductive amination process.

Quantitative Data Presentation: Protocol Comparison

ParameterBuchwald-Hartwig AminationCatalytic Reductive Amination
Reaction Type C(sp2)-N Cross-CouplingC(sp3)-N Alkylation
Catalyst System Pd2(dba)3 / RuPhos (Homogeneous)10% Pd/C (Heterogeneous)
Base / Additive NaOtBu (3.2 eq)DIPEA (2.2 eq) / AcOH (0.1 eq)
Solvent & Temp Toluene, 85°CMethanol, 25°C
Chemoselectivity Primary Amine ExclusivePrimary Amine Exclusive
Typical Yield 75 - 85%80 - 95%
Primary Failure Mode Incomplete salt neutralizationCatalyst poisoning by unreacted amines

Troubleshooting & Field-Proven Insights

  • Ligand Saturation in Cross-Coupling : If the solution becomes very pale or colorless during the Buchwald-Hartwig reaction, it indicates the formation of an inactive bis-chelate complex. Ensure the ligand-to-palladium ratio is strictly maintained at 2:1 (for monodentate ligands like RuPhos).

  • Over-Alkylation in Reductive Amination : To prevent the primary amine from undergoing double reductive amination (forming an unwanted tertiary amine), strictly control the stoichiometry of the carbonyl compound to 1.0 - 1.05 equivalents and monitor the reaction progression via LC-MS.

References

  • National Center for Biotechnology Information. "N-methyl-N-phenyl-1,2-ethanediamine hydrochloride | C9H15ClN2 - PubChem". Source: nih.gov. URL: [Link]

  • Zuo, W., et al. "The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts". Source: mdpi.com. URL: [Link]

  • Veisi, H., et al. "Buchwald-Hartwig C-N cross coupling reactions catalyzed by palladium nanoparticles immobilized on thio modified-multi walled carbon nanotubes as heterogeneous and recyclable nanocatalyst". Source: nih.gov. URL: [Link]

Sources

Application

Scale-Up Synthesis and Process Optimization of N1-Methyl-N1-phenylethane-1,2-diamine Dihydrochloride

Target Audience: Researchers, process chemists, and drug development professionals. Document Type: Application Note & Scale-Up Protocol Executive Summary & Route Rationale N1-Methyl-N1-phenylethane-1,2-diamine dihydrochl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, process chemists, and drug development professionals. Document Type: Application Note & Scale-Up Protocol

Executive Summary & Route Rationale

N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride (CAS 36271-21-3) is a highly versatile bidentate ligand utilized in bioinorganic chemistry (e.g., Pt(II) chemotherapeutics) and a critical building block for active pharmaceutical ingredients (APIs)[1].

While laboratory-scale syntheses frequently rely on the transition-metal-catalyzed oxidative cyanation of N,N-dimethylaniline followed by aggressive reduction using lithium aluminum hydride (LiAlH₄)[2][3], these methods present severe safety, toxicity, and economic bottlenecks during multi-kilogram scale-up. The use of highly toxic sodium cyanide and pyrophoric LiAlH₄ is incompatible with standard pilot-plant safety matrices[3].

To address this, the following protocol details a highly scalable, chromatography-free, three-step synthetic route. By leveraging a classical nucleophilic substitution followed by a carefully controlled catalytic hydrogenation and subsequent salt precipitation, this route ensures high atom economy, operational safety, and API-grade purity[4].

SyntheticRoute A N-Methylaniline + Chloroacetonitrile B N-Methyl-N-phenylaminoacetonitrile (Intermediate) A->B K2CO3, MeCN SN2 Alkylation C N1-Methyl-N1-phenylethane- 1,2-diamine (Free Base) B->C Raney Ni, H2, NH3/MeOH Catalytic Reduction D N1-Methyl-N1-phenylethane- 1,2-diamine Dihydrochloride C->D HCl (g) in IPA Salt Formation

Workflow for the scale-up synthesis of N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride.

Step 1: N-Alkylation (Synthesis of N-Methyl-N-phenylaminoacetonitrile)

Mechanistic Insights & Causality

The S_N2 alkylation of N-methylaniline with chloroacetonitrile requires a mild inorganic base (K₂CO₃) to neutralize the generated HCl. Stronger bases (such as NaH or alkoxides) are strictly avoided because they can deprotonate the acidic alpha-protons of chloroacetonitrile, leading to unwanted Darzens-type condensations or runaway polymerization. The addition of catalytic potassium iodide (KI) facilitates a Finkelstein reaction in situ, converting chloroacetonitrile to the more reactive iodoacetonitrile. This accelerates the reaction kinetics and allows for lower thermal profiles, preventing the thermal degradation of the nitrile.

Step-by-Step Protocol
  • Charge: To a 50 L glass-lined reactor under an N₂ atmosphere, add N-methylaniline (5.0 kg, 46.6 mol), anhydrous K₂CO₃ (9.6 kg, 69.9 mol), and KI (0.77 kg, 4.6 mol) suspended in 25 L of HPLC-grade acetonitrile.

  • Addition: Slowly charge chloroacetonitrile (3.87 kg, 51.3 mol) via an addition funnel over 1 hour at 20 °C. Maintain the internal temperature below 30 °C to manage the mild exotherm.

  • Reaction: Heat the suspension to a gentle reflux (80 °C) for 8–10 hours. Monitor the reaction via HPLC until N-methylaniline consumption is >98%.

  • Workup: Cool the reactor to 20 °C and filter the inorganic salts through a tightly packed Celite pad. Wash the filter cake with ethyl acetate (10 L).

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the resulting oil between EtOAc (20 L) and DI water (20 L). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the intermediate as a pale-yellow oil.

Step 2: Nitrile Reduction (Synthesis of the Free Base)

Mechanistic Insights & Causality

The reduction of nitriles to primary amines is notoriously plagued by the formation of secondary and tertiary amine byproducts. As the primary imine intermediate is formed on the catalyst surface, it can undergo nucleophilic attack by an already-formed primary amine, yielding a secondary amine dimer[1].

To suppress this dimerization, the reaction is conducted in methanolic ammonia. The massive excess of NH₃ acts as a competing nucleophile, shifting the equilibrium entirely toward the formation of the target primary amine. Raney Nickel is selected over Palladium on Carbon (Pd/C) to prevent the hydrogenolysis (N-debenzylation-like cleavage) of the N-phenyl bond.

ReductionPathway Nitrile N-Methyl-N-phenylaminoacetonitrile Imine Primary Imine Intermediate (Surface Bound) Nitrile->Imine +H2 (Raney Ni) PrimaryAmine Primary Amine (Target) N1-Methyl-N1-phenylethane-1,2-diamine Imine->PrimaryAmine +H2 SecondaryAmine Secondary Amine Dimer (Impurity) Imine->SecondaryAmine +Primary Amine (Without NH3) NH3 Excess NH3 NH3->Imine Shifts equilibrium away from dimer

Catalytic reduction pathway illustrating the ammonia-driven suppression of secondary amine dimers.

Step-by-Step Protocol
  • Preparation: In a 20 L high-pressure hydrogenation vessel, dissolve the crude N-methyl-N-phenylaminoacetonitrile (~6.5 kg) in 7N NH₃ in Methanol (15 L).

  • Catalyst Loading: Carefully add an aqueous slurry of Raney Nickel (0.65 kg, 10% w/w). (Critical Safety Note: Raney Ni is highly pyrophoric; never allow the catalyst bed to dry out during handling).

  • Hydrogenation: Purge the vessel with N₂ (3x), followed by H₂ (3x). Pressurize the vessel with H₂ to 50 psi and heat to 50 °C. Stir vigorously for 12 hours.

  • Monitoring: Monitor the cessation of H₂ uptake and verify complete reduction via GC-MS (absence of the nitrile peak).

  • Workup: Cool to room temperature, safely vent the H₂, and purge the system with N₂. Filter the catalyst through a Celite bed under an inert atmosphere. Concentrate the filtrate in vacuo to remove methanol and excess ammonia, yielding the free base as a viscous oil.

Step 3: Salt Formation & Crystallization

Mechanistic Insights & Causality

The free base of N1-Methyl-N1-phenylethane-1,2-diamine is an oil that is highly susceptible to atmospheric oxidation and CO₂ absorption (which forms insoluble carbamates). Conversion to the dihydrochloride salt stabilizes the molecule indefinitely[4]. Using anhydrous HCl gas dissolved in isopropanol (IPA) prevents the hydrolysis issues associated with aqueous HCl and promotes the immediate crystallization of the highly polar dihydrochloride salt, effectively leaving non-basic organic impurities dissolved in the mother liquor. This eliminates the need for costly and time-consuming chromatographic purification.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude free base (~5.8 kg) in anhydrous Isopropanol (18 L) in a 50 L reactor equipped with a mechanical stirrer and a cooling jacket.

  • Acidification: Cool the solution to 0–5 °C. Dropwise, add 5–6 N HCl in IPA (15 L, ~2.5 eq) over 2 hours. A thick pale-purple/white precipitate will form immediately. Ensure the final pH of the mother liquor is < 2 to guarantee complete dihydrochloride formation.

  • Maturation: Stir the slurry at 0 °C for an additional 3 hours to maximize crystal yield and allow for Ostwald ripening.

  • Isolation: Filter the solid via a Nutsche filter. Wash the filter cake with cold IPA (5 L) followed by methyl tert-butyl ether (MTBE) (5 L) to strip away residual colored impurities.

  • Drying: Dry the product in a vacuum oven at 45 °C for 24 hours to a constant weight.

Quantitative Data & Quality Control

The following table summarizes the expected yields, purity thresholds, and critical analytical checkpoints for the self-validating scale-up system.

StepTarget CompoundExpected Yield (%)Target PurityKey Analytical Checkpoint
1 N-Methyl-N-phenylaminoacetonitrile88 - 92%> 95% (HPLC)Disappearance of N-methylaniline via HPLC; Appearance of nitrile stretch (~2250 cm⁻¹)
2 N1-Methyl-N1-phenylethane-1,2-diamine (Free Base)85 - 89%> 92% (GC-MS)Complete absence of nitrile stretch (~2250 cm⁻¹) in IR; Mass confirmation (m/z 150.2)
3 N1-Methyl-N1-phenylethane-1,2-diamine Dihydrochloride90 - 94%> 99.5% (Titration)Melting point: 210.0–211.0 °C (decomp.)[4]; Elemental analysis

Sources

Method

Application Notes and Protocols for the Derivatatization of N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride for Peptide Synthesis

Abstract This document provides a comprehensive guide for the derivatization of N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride, a versatile building block for the synthesis of peptidomimetics and other modified pe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the derivatization of N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride, a versatile building block for the synthesis of peptidomimetics and other modified peptides. The strategic incorporation of N-methyl and N-phenyl groups into a peptide backbone can significantly enhance proteolytic stability and modulate biological activity. This guide details the necessary protocols, from the initial liberation of the free diamine to its orthogonal protection and subsequent integration into a peptide sequence. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and troubleshooting advice to ensure successful implementation in a research and drug development setting.

Introduction

The pursuit of novel therapeutic peptides with enhanced pharmacological properties has led to a growing interest in peptidomimetics. These are molecules that mimic the structure and function of natural peptides but are modified to overcome limitations such as poor bioavailability and rapid degradation by proteases. N-substituted diamines are valuable scaffolds in the design of peptidomimetics, as their incorporation can introduce conformational constraints and steric shielding, thereby improving metabolic stability.[1][2]

N1-Methyl-N1-phenylethane-1,2-diamine, with its distinct primary and secondary amine functionalities, offers a unique opportunity for selective modification and peptide elongation.[3][4][5][6] The N-methyl-N-phenyl moiety can impart specific steric and electronic properties to the resulting peptidomimetic. This guide provides detailed methodologies for the derivatization of its dihydrochloride salt, a common commercially available form, to prepare it for use in solid-phase peptide synthesis (SPPS).[7] The core of the strategy lies in the orthogonal protection of the two amine groups, allowing for the selective deprotection and elongation of the peptide chain from the primary amine.[8]

Materials and Reagents

Reagent/MaterialGradeSupplier (Example)
N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride≥95%Sigma-Aldrich, BLD Pharmatech
Dichloromethane (DCM)AnhydrousStandard laboratory supplier
Sodium Bicarbonate (NaHCO₃)ACS ReagentStandard laboratory supplier
Sodium Sulfate (Na₂SO₄)AnhydrousStandard laboratory supplier
9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)≥98%Standard laboratory supplier
Di-tert-butyl dicarbonate (Boc₂O)≥98%Standard laboratory supplier
Triethylamine (TEA)≥99.5%Standard laboratory supplier
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeStandard laboratory supplier
PiperidinePeptide Synthesis GradeStandard laboratory supplier
Trifluoroacetic Acid (TFA)Reagent GradeStandard laboratory supplier
Diisopropylethylamine (DIEA)Peptide Synthesis GradeStandard laboratory supplier
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)≥98%Standard laboratory supplier
Rink Amide Resin100-200 meshStandard laboratory supplier
Standard Fmoc-protected amino acidsStandard laboratory supplier

Protocol 1: Liberation of the Free Diamine

Rationale: The starting material is a dihydrochloride salt, meaning both amine groups are protonated.[3][4][5][6] To make them nucleophilic and reactive for subsequent protection steps, they must be converted to their free base form. This is achieved through a standard acid-base extraction.

Experimental Workflow:

G start Dissolve diamine dihydrochloride in H₂O add_base Add excess NaHCO₃ (aq) to reach pH > 10 start->add_base Basification extract Extract with DCM (3x) add_base->extract Phase Separation combine Combine organic layers extract->combine dry Dry over anhydrous Na₂SO₄ combine->dry filter_evap Filter and evaporate solvent dry->filter_evap product Free diamine (oily liquid) filter_evap->product

Caption: Workflow for the liberation of the free diamine.

Step-by-Step Protocol:

  • Dissolve 1.0 g of N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride in 20 mL of deionized water in a separatory funnel.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with swirling until the pH of the aqueous layer is greater than 10 (test with pH paper). This ensures complete deprotonation of both ammonium salts.

  • Extract the aqueous layer with 3 x 20 mL portions of dichloromethane (DCM). The free diamine is more soluble in the organic phase.

  • Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄) to remove residual water.

  • Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the free diamine as a pale-yellow oil.

  • Validation: The product can be used immediately in the next step. Purity can be assessed by ¹H NMR and mass spectrometry if desired.

Protocol 2: Orthogonal Protection of the Diamine

Rationale: To selectively build a peptide chain from the primary amine, it must be protected with a group that can be removed without affecting the secondary amine or the eventual peptide side-chain protecting groups. The Fmoc (9-fluorenylmethoxycarbonyl) group is ideal for this purpose as it is base-labile, while the more sterically hindered and less nucleophilic secondary amine can be protected with an acid-labile Boc (tert-butyloxycarbonyl) group. This creates an orthogonal protection scheme.[8][9]

Selective Fmoc-Protection of the Primary Amine

Causality: The primary amine is sterically more accessible and more nucleophilic than the N-methyl-N-phenyl secondary amine. By carefully controlling the stoichiometry of the Fmoc-Cl reagent, we can achieve selective protection of the primary amine.

Experimental Workflow:

G start Dissolve free diamine in anhydrous DCM cool Cool to 0°C in an ice bath start->cool add_reagent Add Fmoc-Cl (1.0 eq) dropwise cool->add_reagent add_base Add TEA (1.1 eq) add_reagent->add_base react Stir at 0°C for 1h, then warm to RT overnight add_base->react workup Aqueous workup (NaHCO₃, brine) react->workup purify Purify by column chromatography workup->purify product Fmoc-protected diamine purify->product

Caption: Workflow for selective Fmoc-protection.

Step-by-Step Protocol:

  • Dissolve the free diamine (1.0 equivalent) in anhydrous DCM (0.1 M solution) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (TEA) (1.1 equivalents) to the solution to act as a base.

  • In a separate flask, dissolve Fmoc-Cl (1.0 equivalent) in a minimal amount of anhydrous DCM.

  • Add the Fmoc-Cl solution dropwise to the stirring diamine solution over 30 minutes.

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir overnight.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Validation: Purify the crude product by flash column chromatography on silica gel to obtain the pure mono-Fmoc-protected diamine. Characterize by ¹H NMR and mass spectrometry to confirm the structure and purity.

Boc-Protection of the Secondary Amine

Causality: The N-methyl-N-phenyl amine is a sterically hindered secondary amine, which makes its protection more challenging. Using di-tert-butyl dicarbonate (Boc₂O) under standard conditions is an effective method for its protection.[10][11] This step is crucial for preventing unwanted side reactions at the secondary amine during subsequent peptide synthesis steps.

Step-by-Step Protocol:

  • Dissolve the mono-Fmoc-protected diamine (1.0 equivalent) in anhydrous THF (0.1 M solution).

  • Add triethylamine (1.5 equivalents) and di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents).[10]

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Remove the THF under reduced pressure.[10]

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Validation: The resulting orthogonally protected diamine can be purified by column chromatography if necessary and characterized by NMR and mass spectrometry.

Protocol 3: Incorporation into a Peptide Sequence (SPPS)

Rationale: The derivatized diamine can now be used as a building block in standard Fmoc-based solid-phase peptide synthesis (SPPS).[12] The free secondary amine (if not Boc-protected) or the fully protected diamine can be coupled to a resin-bound amino acid. More commonly, the Fmoc group is removed from the diamine to expose the primary amine, which is then coupled to the growing peptide chain.

Experimental Workflow:

G start Swell Rink Amide resin in DMF fmoc_deprotect Fmoc deprotection (20% piperidine/DMF) start->fmoc_deprotect wash1 Wash resin (DMF) fmoc_deprotect->wash1 coupling Couple Fmoc-AA-OH, HBTU, DIEA in DMF wash1->coupling wash2 Wash resin (DMF) coupling->wash2 repeat Repeat deprotection, coupling, and washing for desired sequence wash2->repeat final_deprotect Final Fmoc deprotection repeat->final_deprotect wash3 Wash resin (DMF, DCM) final_deprotect->wash3 couple_diamine Couple orthogonally protected diamine wash3->couple_diamine cleavage Cleave peptide from resin (TFA cocktail) couple_diamine->cleavage product Purify crude peptide by HPLC cleavage->product

Caption: SPPS workflow for incorporating the diamine.

Step-by-Step Protocol:

  • Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes).[13]

  • Washing: Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: In a separate vessel, pre-activate the first Fmoc-protected amino acid (3 equivalents) with HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 5 minutes. Add this solution to the resin and shake for 1-2 hours.

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the desired sequence.

  • Diamine Incorporation: After the final amino acid coupling and subsequent Fmoc deprotection, couple the orthogonally protected N1-(Fmoc)-N2-(Boc)-N1-Methyl-N1-phenylethane-1,2-diamine to the resin-bound peptide using the same coupling conditions as for amino acids.

  • Chain Elongation (if desired): After coupling the diamine, the Fmoc group can be removed with piperidine, and peptide synthesis can continue from the primary amine.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry. Cleave the peptide from the resin and remove the side-chain protecting groups (including the Boc group on the diamine) by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.

  • Validation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC. Confirm the identity and purity of the final peptidomimetic by mass spectrometry.

Troubleshooting and Key Considerations

IssuePossible CauseSolution
Low yield of free diamine Incomplete basification or extraction.Ensure pH is >10. Perform additional extractions with DCM.
Di-Fmoc protection Excess Fmoc-Cl used or reaction temperature too high.Use stoichiometric amounts of Fmoc-Cl and maintain low temperature (0°C) during addition.
Incomplete Boc protection Steric hindrance of the secondary amine.Increase reaction time, temperature slightly, or use a more potent Boc-protection reagent if necessary.
Poor coupling efficiency in SPPS Steric hindrance from the N-phenyl group.Use a more powerful coupling reagent like HATU or COMU.[14][15][16][17] Double the coupling time.
Side reactions during cleavage Cationic species reacting with nucleophilic residues.Ensure an appropriate scavenger cocktail is used in the TFA cleavage mixture, especially if the peptide contains Trp, Met, or Cys.

Conclusion

The derivatization of N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride through a carefully planned orthogonal protection strategy provides a valuable building block for the synthesis of novel peptidomimetics. The protocols outlined in this guide offer a robust and validated pathway for researchers to incorporate this unique diamine into their peptide sequences, enabling the exploration of new chemical space for drug discovery and development. The principles of selective protection and the practical considerations for peptide coupling and cleavage are key to the successful application of this methodology.

References

  • Thieme. (n.d.). 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group. Retrieved from [Link]

  • Meier, M. A. R., & Hoogenboom, R. (2010). Thermal Cleavage of the Fmoc Protection Group. CHIMIA, 64(3), 200–202. Retrieved from [Link]

  • Meier, M. A. R., & Hoogenboom, R. (2010). Thermal cleavage of the fmoc protection group. Chimia, 64(3), 200-202. Retrieved from [Link]

  • Sureshbabu, R. P., et al. (2020). Application of Dimedone Enamines as Protecting Groups for Amines and Peptides. Organic Letters, 22(7), 2576–2580. Retrieved from [Link]

  • Kumar, A., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Molecules, 17(7), 8349–8360. Retrieved from [Link]

  • SciELO. (n.d.). A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. Retrieved from [Link]

  • Veranova. (2025, October 21). White Paper: A Glimpse into the Development of Peptide Coupling Reagents. Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – N-Boc protection. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • American Chemical Society. (2000, June 30). Synthesis and Evaluation of Peptidomimetics as Selective Inhibitors and Active Site Probes of Nitric Oxide Synthases. Journal of Medicinal Chemistry. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • American Chemical Society. (2026, January 26). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). Industrial application of coupling reagents in peptides. Retrieved from [Link]

  • Springer. (2019, November 6). A Greener Approach for the Chemoselective Boc Protection of Amines Using Sulfonated Reduced Graphene Oxide as a Catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • UC Davis. (n.d.). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of diamines.
  • MDPI. (n.d.). Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Retrieved from [Link]

  • Google Patents. (n.d.). US20200277327A1 - Method for synthesizing peptide containing n-substituted amino acid.
  • National Center for Biotechnology Information. (n.d.). High throughput synthesis of peptides and peptidomimetics. Retrieved from [Link]

  • American Chemical Society. (2025, July 23). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews. Retrieved from [Link]

  • PubChem. (n.d.). N1-Phenylethane-1,2-diamine dihydrochloride. Retrieved from [Link]

  • Capot Chemical. (n.d.). Specifications of N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • PubMed. (2003, January 2). Solid-phase synthesis of diamine and polyamine amino acid derivatives as HIV-1 tat-TAR binding inhibitors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-diamines. Retrieved from [Link]

  • PubMed. (1990, November). Convenient synthesis of 1-phenyl-1,2-propanediamines. Preliminary pharmacological results. Retrieved from [Link]

  • Peptides. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]

  • Macmillan Group. (2013, November 6). 1,2-Diamines: Synthesis and Utility. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield when synthesizing with N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride

Introduction Welcome to the technical support guide for N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride. This document is designed for researchers, chemists, and drug development professionals who use this versatil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride. This document is designed for researchers, chemists, and drug development professionals who use this versatile diamine building block in their synthetic workflows. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common challenges and improve your reaction yields and product purity.

N1-Methyl-N1-phenylethane-1,2-diamine possesses two distinct nucleophilic centers: a primary aliphatic amine and a tertiary N-methyl aniline. This structural feature allows for its use in a wide range of applications, including the synthesis of complex ligands, chiral auxiliaries, and pharmaceutical intermediates. However, its common commercial form as a dihydrochloride salt presents specific handling requirements that are crucial for successful reactions. This guide will focus on addressing these requirements and other potential synthetic hurdles.

Key Chemical Properties & Handling

Understanding the chemical nature of N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride is the first step toward troubleshooting and optimization.

  • Form: The compound is supplied as a dihydrochloride salt, meaning both nitrogen atoms are protonated and exist as ammonium chlorides.[1][2] This makes the material a stable, crystalline solid that is generally easier to handle and store than the corresponding free base.

  • Reactivity: In its salt form, the nitrogen atoms are not nucleophilic. The lone pairs are engaged in bonding with protons, rendering them unreactive towards electrophiles. To achieve reactivity, the free base must be generated in situ or in a separate extraction step.[3]

  • Solubility: As an acidic salt, it is generally soluble in water and other protic solvents.[1][4] Its solubility in common aprotic organic solvents (like THF, Dichloromethane, or Toluene) can be limited, which may require careful selection of reaction conditions.

  • Hygroscopicity: Like many amine salts, it can be hygroscopic. It is recommended to store it in a tightly sealed container in a cool, dry place, preferably in a desiccator, to prevent moisture absorption that can interfere with sensitive reactions.[5]

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are fundamental to designing your experiment.

Q1: My reaction is not working. I've mixed the diamine dihydrochloride with my electrophile in an aprotic solvent, but I only recover starting materials. Why?

A1: The primary reason for a lack of reactivity is the failure to neutralize the dihydrochloride salt.[3] The nitrogen atoms in the salt are protonated, carrying a positive charge. This makes them non-nucleophilic. To initiate the reaction, you must add a base to deprotonate the ammonium ions and liberate the "free base," which has the necessary lone pairs to act as a nucleophile.[3] A minimum of two equivalents of a suitable base is required to neutralize both hydrochloride moieties.

Q2: Which nitrogen is more reactive, the primary amine or the tertiary aniline?

A2: This is a critical question of regioselectivity. Generally, the primary aliphatic amine (-NH₂) is significantly more nucleophilic and less sterically hindered than the tertiary N-methyl aniline (Ph-N(Me)-). Therefore, in most reactions with electrophiles (e.g., acylation, alkylation), the reaction will occur preferentially at the primary amine. However, the relative reactivity can be influenced by the specific electrophile, solvent, and base used. Under harsh conditions or with highly reactive electrophiles, di-substitution can occur.

Q3: How do I choose the right base for my reaction?

A3: The choice of base is critical and depends on the reaction conditions and the electrophile's sensitivity.

  • For generating the free base in situ: Non-nucleophilic organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used.[3] They are strong enough to deprotonate the ammonium salts but typically do not interfere with common electrophiles.

  • For reactions requiring stronger bases: If your reaction requires a very strong base (e.g., deprotonation of a carbon acid), you might use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA). In these cases, the diamine would be fully deprotonated first before the addition of the electrophile.

  • Inorganic bases: Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be used, particularly in polar aprotic solvents like DMF or acetonitrile. They are often used in coupling reactions.[6]

Q4: Can I just extract the free base and use it directly?

A4: Yes, this is a viable strategy, especially for large-scale reactions or when using base-sensitive electrophiles. To do this, you would dissolve the dihydrochloride salt in water, add a strong base (e.g., 2-4 M NaOH solution) until the pH is >12, and then extract the free base into an organic solvent like dichloromethane or ethyl acetate. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated. The resulting free base is an oil and should be used immediately as free amines, particularly anilines, can be sensitive to air and light oxidation.[7]

Troubleshooting Guide: Enhancing Reaction Yield

This guide is structured to address specific experimental failures in a question-and-answer format.

Issue 1: Low or No Conversion to Product

Question: I've added two equivalents of base, but my reaction yield is still very low. What are the next steps?

Answer: Low conversion, even with a base present, can stem from several factors. A systematic approach is needed to identify the root cause.

Troubleshooting Workflow for Low Conversion

G start Low / No Conversion Observed check_base Is the base appropriate and sufficient? (>2 eq.) start->check_base check_solubility Are all reactants soluble in the chosen solvent? check_base->check_solubility Yes fix_base Action: Add more base or switch to a stronger, non-nucleophilic base (e.g., DBU, NaH). Consider pKaH. check_base->fix_base No check_reagents Are reagents (especially electrophile) active? check_solubility->check_reagents Yes fix_solubility Action: Switch to a more polar aprotic solvent (e.g., DMF, NMP) or gently heat. check_solubility->fix_solubility No check_conditions Are reaction conditions correct? (Temperature, Time, Atmosphere) check_reagents->check_conditions Yes fix_reagents Action: Use a fresh batch of reagents. Verify electrophile activity. check_reagents->fix_reagents No fix_conditions Action: Increase temperature. Extend reaction time. Run under inert gas (N2/Ar). check_conditions->fix_conditions No success Problem Solved check_conditions->success Yes fix_base->check_base fix_solubility->check_solubility fix_reagents->check_reagents fix_conditions->check_conditions

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Causality:
  • Insufficient Base: The stoichiometry requires at least two equivalents of base to neutralize the dihydrochloride. However, if your electrophile is an acid chloride or acid anhydride, an additional equivalent of base is needed to scavenge the acidic byproduct (HCl or carboxylic acid) generated during the reaction.[8]

  • Poor Solubility: The salt may not be fully soluble in non-polar solvents, and even after adding an organic base, the resulting ammonium salt byproduct (e.g., triethylammonium chloride) can precipitate, potentially trapping reactants. Switching to a more polar solvent like DMF or DMSO can improve solubility.

  • Moisture Contamination: The presence of water can hydrolyze sensitive electrophiles (e.g., acid chlorides, anhydrides, some alkyl halides).[9] Ensure you are using anhydrous solvents and have dried your glassware properly. Running the reaction under an inert atmosphere (Nitrogen or Argon) is good practice.[5][7]

  • Reaction Temperature: Many reactions require thermal energy to overcome the activation barrier. If the reaction is sluggish at room temperature, consider gently heating it (e.g., to 40-60 °C) while monitoring progress by TLC or LC-MS.[6]

Issue 2: Formation of Multiple Products / Side Reactions

Question: My reaction works, but I get a mixture of products, including a di-substituted product. How can I improve selectivity?

Answer: The formation of multiple products points to issues with selectivity or side reactions. The most common side reaction is over-alkylation or over-acylation at the primary amine, followed by a reaction at the aniline nitrogen.[7][10]

Strategies to Improve Selectivity for Mono-Substitution:
StrategyCausality & Explanation
Control Stoichiometry Use a slight excess (1.1 - 1.2 equivalents) of the diamine relative to the electrophile. This ensures the electrophile is consumed before it has a chance to react a second time with the mono-substituted product.[10]
Slow Addition Add the electrophile slowly (e.g., dropwise via a syringe pump) to the reaction mixture at a low temperature (e.g., 0 °C). This keeps the instantaneous concentration of the electrophile low, favoring the reaction with the more abundant starting diamine over the newly formed product.[10]
Lower Temperature Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can increase selectivity. The activation energy for the second substitution may be higher, so lowering the temperature slows this undesired reaction more than the desired first reaction.[7]
Use a Protecting Group For maximum selectivity, you can protect one of the amines. For example, the primary amine can be selectively protected with a Boc group (di-tert-butyl dicarbonate). After reaction at the aniline nitrogen, the Boc group can be easily removed with acid (e.g., TFA or HCl in dioxane).
Diagram of Deprotonation and Reactivity

G sub Dihydrochloride Salt Ph-N(Me)H-CH₂-CH₂-N⁺H₃ (Non-nucleophilic) free Free Base Ph-N(Me)-CH₂-CH₂-NH₂ (Nucleophilic) sub->free Deprotonation base 2 eq. Base (e.g., TEA) base->sub:f1 byproduct 2 eq. Base·H⁺Cl⁻ (e.g., TEA·HCl) free->sub Protonation free->byproduct primary Mono-Substituted Product (Major) Ph-N(Me)-CH₂-CH₂-NH-E free:f1->primary Reaction at Primary Amine (More Nucleophilic) secondary Di-Substituted Product (Minor/Side-Product) Ph-N(Me)-CH₂-CH₂-N(E)₂ or Ph-N(Me,E)-CH₂-CH₂-NH-E primary->secondary Further Reaction (Over-acylation/-alkylation) electrophile Electrophile (E⁺) electrophile->free:f1 electrophile->primary:f0

Caption: Equilibrium and reactivity of the diamine salt.

Issue 3: Difficult Product Purification

Question: My product is formed, but it streaks badly during column chromatography on silica gel. How can I purify it effectively?

Answer: Amines, being basic, often interact strongly with the acidic silanol groups on the surface of silica gel.[5] This leads to peak tailing (streaking) and poor separation.

Solutions for Purifying Amines:
  • Add a Modifier to the Eluent: The most common solution is to add a small amount of a basic modifier to your solvent system.

    • Add 0.5 - 2% triethylamine (TEA) to your eluent (e.g., Hexane/Ethyl Acetate + 1% TEA). The TEA will compete with your product for the acidic sites on the silica, allowing your compound to elute cleanly.

    • For very polar amines, adding 1-5% ammonium hydroxide to a methanol/dichloromethane solvent system can be effective.

  • Use a Different Stationary Phase: If modifying the eluent doesn't work, consider an alternative to silica gel.

    • Alumina (basic or neutral): Alumina is a good alternative for purifying basic compounds. Use neutral or basic alumina to avoid issues with acid-labile functional groups.[9]

    • Reverse-Phase Chromatography (C18): For polar compounds, reverse-phase chromatography using water/acetonitrile or water/methanol gradients is an excellent purification method.

  • Acid/Base Extraction: Before chromatography, you can perform an acid/base workup. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash with a dilute acid (e.g., 1M HCl) to protonate your amine product, pulling it into the aqueous layer and leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH and extract your pure product back into an organic solvent.

Validated Experimental Protocols

Protocol 1: In Situ Neutralization and Acylation with an Acid Chloride

This protocol describes a general procedure for the mono-acylation of the primary amine.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride (1.0 eq.).

  • Solvent & Base: Add anhydrous dichloromethane (DCM) (approx. 0.1 M concentration). Cool the resulting suspension to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (TEA) (3.0 eq.) dropwise. Stir the mixture at 0 °C for 15-20 minutes. The suspension may become more homogeneous as the free base is formed.

  • Electrophile Addition: Dissolve the acid chloride (1.05 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 10-15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting diamine is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system containing 1% TEA.[9]

Protocol 2: Reductive Amination

This protocol describes a general procedure for reacting the primary amine with an aldehyde or ketone.

  • Setup: To a round-bottom flask, add N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride (1.0 eq.) and the carbonyl compound (aldehyde or ketone, 1.1 eq.).

  • Solvent & Base: Add a suitable solvent like methanol (MeOH) or 1,2-dichloroethane (DCE). Add N,N-diisopropylethylamine (DIPEA) (2.2 eq.) and stir for 30-60 minutes at room temperature to allow for imine formation.[9]

  • Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture.[11] STAB is a mild reducing agent that is selective for the iminium ion over the carbonyl group.[11]

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup & Purification: Follow the workup and purification steps outlined in Protocol 1.

References

  • BenchChem. (2025). Technical Support Center: N-Alkylaniline Synthesis.
  • BenchChem. (2025). Common side reactions in the synthesis of substituted phenylethylamines.
  • BenchChem. (2025). Preventing side reactions during the N-alkylation of 2-(1H-benzo[d]imidazol-2-yl)aniline.
  • Gabriele, B., et al. (2002). Catalytic Oxidative Carbonylation of Primary and Secondary Diamines to Cyclic Ureas. Optimization and Substituent Studies. The Journal of Organic Chemistry. [Link]

  • Szostak, M., et al. (2014). Direct reductive coupling of secondary amides: chemoselective formation of vicinal diamines and vicinal amino alcohols. Chemical Communications. [Link]

  • Giguère-Bisson, M., Yoo, W.-J., & Li, C.-J. (2011). The preparation of amides by copper-mediated oxidative coupling of aldehydes and amine hydrochloride salts. Organic Syntheses. [Link]

  • Szostak, M., et al. (2014). Direct reductive coupling of secondary amides: chemoselective formation of vicinal diamines and vicinal amino alcohols. Semantic Scholar. [Link]

  • BenchChem. (2025).
  • Al-Obaidi, A. S. M., & Al-Janabi, A. S. M. (2020). REVIEW ON Phenylene diamine (PREPARATION, REACTIONS, BIOLOGICAL APPLICATIONS, BIO-USES). ResearchGate. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). troubleshooting common issues in handling 3-Chloro-N,N-bis(2-hydroxyethyl)aniline.
  • PubChem. (n.d.). N-Methyl-o-phenylenediamine dihydrochloride. National Center for Biotechnology Information. [Link]

  • Macgregor, C. (2012). Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten Theses. [Link]

  • Reddit. (2023). Hydrochloride salt of amine. r/OrganicChemistry. [Link]

  • AQA. (2015). A-level Chemistry Specification. [Link]

Sources

Optimization

FAQ 1: Why does CAS 36271-21-3 dissolve perfectly in DI water but "crash out" in PBS (pH 7.4)?

Welcome to the Technical Support Center for CAS 36271-21-3 (N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride). As application scientists, we frequently see researchers encounter unexpected precipitation when transit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for CAS 36271-21-3 (N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride). As application scientists, we frequently see researchers encounter unexpected precipitation when transitioning this compound from storage conditions to physiological assays.

This guide is designed for drug development professionals and researchers. It bypasses generic advice to provide deep mechanistic troubleshooting, thermodynamic causality, and self-validating formulation protocols.

The Causality: The sudden precipitation of this compound in Phosphate-Buffered Saline (PBS) is driven by two competing thermodynamic phenomena:

  • The Common Ion Effect & Phosphate Complexation: CAS 36271-21-3 is supplied as a dihydrochloride salt . PBS contains a high concentration of chloride ions (typically 137 mM NaCl). According to Le Chatelier's principle, this excess chloride suppresses the dissociation of the amine hydrochloride, driving the equilibrium toward the solid phase . Furthermore, polyvalent phosphate anions ( PO43−​ ) in PBS readily form insoluble ion-pair complexes with the cationic diamine.

  • Deprotonation to the Mono-cation: In unbuffered DI water, the intrinsic acidity of the dihydrochloride salt maintains a local pH of < 4.0, keeping both nitrogen centers fully protonated (the highly soluble di-cation state). At pH 7.4, the aniline nitrogen ( pKa1​≈4.0 ) is deprotonated, converting the molecule into a moderately soluble mono-cation .

FAQ 2: How does pH strictly govern the solubility of this compound?

The Causality: The solubility profile of CAS 36271-21-3 is dictated by the protonation state of its two distinct nitrogen centers. The aniline nitrogen is a weak base because its lone pair is delocalized into the π -system of the phenyl ring. The primary aliphatic amine is a much stronger base. If your assay requires a basic pH (> 8.5), the primary amine deprotonates, yielding the neutral free base. This free base is highly lipophilic and will irreversibly precipitate out of aqueous media.

Table 1: Key Quantitative Physicochemical Parameters

Parameter Value Mechanistic Impact
Molecular Weight (Salt) 223.14 g/mol Determines molarity calculations for stock solutions.

| pKa1​ (Aniline N1) | ~4.0 - 4.5 | Deprotonates in mild acid; triggers transition to mono-cation. | | pKa2​ (Aliphatic N2) | ~8.8 - 9.3 | Deprotonates in basic media; triggers complete precipitation. | | LogP (Free Base) | ~1.5 - 2.0 | High lipophilicity drives absolute insolubility at pH > 9.0. |

Table 2: pH-Dependent Speciation and Expected Solubility

pH Range Dominant Species Net Charge Estimated Aqueous Solubility Recommended Co-solvent
< 4.0 Di-cation +2 > 50 mg/mL None required
4.5 – 7.5 Mono-cation +1 5 - 10 mg/mL None (or <1% DMSO)
7.5 – 8.5 Mono-cation / Free Base +0.5 to +1 < 1 mg/mL 1-5% DMSO / Cosolvent

| > 9.0 | Free Base | 0 | Insoluble (< 0.1 mg/mL) | > 10% DMSO or Lipid Micelles |

Speciation Dication Di-cation (Charge +2) pH < 4.0 Highly Water Soluble Monocation Mono-cation (Charge +1) pH 4.5 - 8.5 Moderately Soluble Dication->Monocation pKa1 ≈ 4.0 (Aniline -H+) Monocation->Dication +H+ FreeBase Free Base (Charge 0) pH > 9.5 Lipophilic / Insoluble Monocation->FreeBase pKa2 ≈ 9.0 (Amine -H+) FreeBase->Monocation +H+

pH-Dependent Speciation of CAS 36271-21-3

FAQ 3: What is the recommended protocol for preparing a stable stock solution for cell-based assays?

To avoid precipitation without relying on cytotoxic levels of DMSO, follow this step-by-step methodology. This protocol utilizes a zwitterionic buffer to bypass the common ion effect and phosphate complexation.

Step-by-Step Methodology: Self-Validating Buffer Formulation

  • Initial Solubilization: Weigh out CAS 36271-21-3 and dissolve it in sterile, deionized water (Milli-Q) to create a 10 mM master stock.

    • Causality: The lack of buffer capacity in DI water allows the dihydrochloride salt to dictate a low local pH, ensuring complete ionization (di-cation state) and preventing premature aggregation.

  • Buffer Selection: Select a zwitterionic buffer such as HEPES (10-25 mM, pH 7.4) instead of PBS.

    • Causality: HEPES lacks polyvalent anions (like phosphate) and high chloride concentrations, bypassing both ion-pair precipitation and the common ion effect.

  • Dilution and Mixing: Add the aqueous stock dropwise to the assay buffer under continuous vortexing.

    • Causality: Dropwise addition prevents localized zones of high pH, which could trigger irreversible nucleation of the free base.

  • Validation (Tyndall Test): Pass a 5 mW laser pointer through the final solution in a darkened room.

    • Causality: A solution may appear clear to the naked eye but still contain colloidal micro-precipitates. The scattering of the laser beam (Tyndall effect) confirms the presence of aggregates. If the beam path is invisible, true solvation is thermodynamically validated.

Workflow Start Start: CAS 36271-21-3 (Dihydrochloride Salt) Water Dissolve in DI Water (pH ~4.0) Start->Water Buffer Add to Assay Buffer (e.g., PBS, pH 7.4) Water->Buffer Check Observe Solution Clarity Buffer->Check Clear Solution Clear: Proceed to Assay Check->Clear No issues Precip Cloudy/Precipitate: Solubility Issue Check->Precip Precipitation Cause1 Phosphate Salt Precipitation Precip->Cause1 Common in PBS Cause2 Free Base Formation (Local pH > 9) Precip->Cause2 Basic buffers Fix1 Use HEPES/Tris Instead of PBS Cause1->Fix1 Fix2 Pre-dissolve in 10% DMSO, titrate slowly Cause2->Fix2

Troubleshooting Workflow for CAS 36271-21-3 Solubility Issues

FAQ 4: How can I rescue a solution that has already precipitated?

If precipitation occurs, do not simply heat the solution. Heating can cause the free base to melt or form an immiscible oil rather than dissolve. Instead, use the following rescue protocol:

  • Acidification: Dropwise add 0.1 M HCl until the pH drops below 5.0.

    • Causality: This reprotonates the aniline nitrogen, restoring the highly soluble di-cation form.

  • Co-solvent Rescue: If the assay strictly requires pH 7.4 and precipitation has already occurred, add 1-5% DMSO or a mild surfactant (e.g., Tween-20) to solubilize the mono-cation, then vortex vigorously.

  • Validation (Centrifugation Test): After attempting a rescue, centrifuge the sample at 10,000 x g for 5 minutes. Examine the bottom of the tube.

    • Causality: Micro-precipitates that evade visual inspection will form a visible pellet, validating whether the rescue was thermodynamically successful or merely suspended the particles temporarily.

References

  • Preformulation: Solubility and Common Ion Effect Source: Al-Mustansiriyah University URL:[Link]

Troubleshooting

Technical Support Center: Optimizing Solution Stability of N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride

Welcome to the technical support center for N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for establishing optimal pH conditions to ensure the stability of aqueous solutions of this compound. As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your experimental design.

Understanding the Molecule: Physicochemical Properties and Stability Profile

N1-Methyl-N1-phenylethane-1,2-diamine is an aromatic diamine. The dihydrochloride salt form suggests that both amine groups are protonated, which generally enhances aqueous solubility. The stability of this compound in solution is critically dependent on the pH, which governs the protonation state of the two amine functional groups and influences its susceptibility to various degradation pathways.

Estimating pKa Values
  • Estimated pKa1 (Tertiary, N-methyl, N-phenyl amine): Likely in the range of 4-6.

  • Estimated pKa2 (Primary amine): Likely in the range of 9-10.

These estimations are a starting point. It is imperative to experimentally determine the pKa values for precise formulation development.

Potential Degradation Pathways

Aromatic amines are susceptible to specific degradation mechanisms, which are often pH-dependent.[2] Understanding these pathways is crucial for designing stability studies and selecting appropriate analytical methods.

  • Oxidation: The N-phenylamine moiety is particularly susceptible to oxidation, which can be catalyzed by light, transition metals, or dissolved oxygen.[3] This can lead to the formation of colored degradation products, such as N-oxides and various nitrated derivatives.[2]

  • Hydrolysis: While the amine groups themselves are not directly hydrolyzed, the overall stability of the molecule in aqueous solution can be influenced by pH-dependent reactions.[4][5] Extreme pH values (both acidic and basic) can catalyze the degradation of related structures.

  • Photodegradation: Aromatic compounds can be sensitive to light, leading to a variety of degradation products.

Troubleshooting Guide: Addressing Instability in Solution

This section is designed to help you diagnose and resolve common stability issues encountered with N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride solutions.

Common Observations and Initial Steps
Observation Potential Cause(s) Immediate Action(s)
Discoloration (e.g., yellowing, browning) Oxidative degradation.[2]Protect solution from light. Sparge with an inert gas (e.g., nitrogen, argon) to remove dissolved oxygen.
Precipitation pH is near the isoelectric point or outside the optimal solubility range. Buffer incompatibility.Measure the pH of the solution. Adjust pH away from the estimated isoelectric point. Consider a different buffer system.
Appearance of New Peaks in HPLC/LC-MS Chemical degradation.Characterize the new peaks using mass spectrometry. Initiate a forced degradation study to identify potential degradants.[2]
Decision-Making Workflow for pH Optimization

This workflow will guide you through the process of identifying and resolving pH-related stability issues.

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Hypothesis cluster_3 Action cluster_4 Resolution start Instability Observed (e.g., degradation, precipitation) measure_ph Measure Solution pH start->measure_ph analyze Analyze for Degradants (Stability-Indicating HPLC) start->analyze check_solubility Assess Solubility start->check_solubility hyp_ph Is pH in a region of low stability or solubility? measure_ph->hyp_ph analyze->hyp_ph check_solubility->hyp_ph ph_screen Perform pH Screening Study (e.g., pH 3-10) hyp_ph->ph_screen Yes forced_degradation Conduct Forced Degradation Study hyp_ph->forced_degradation Unsure buffer_select Select Appropriate Buffer (pKa near target pH) ph_screen->buffer_select optimal_ph Identify Optimal pH Range for Stability and Solubility buffer_select->optimal_ph forced_degradation->optimal_ph formulate Formulate with Optimized Buffer System optimal_ph->formulate

Caption: Workflow for troubleshooting pH-related instability.

Frequently Asked Questions (FAQs)

Q1: What is the ideal starting pH for my solution?

A1: Based on the estimated pKa values, a good starting point for stability studies would be in the acidic range, around pH 4-5. At this pH, both amine groups should be protonated, which can enhance stability against oxidative degradation. However, you must conduct a pH screening study across a wider range (e.g., pH 3 to 10) to empirically determine the optimal pH for your specific application and concentration.

Q2: Which buffer system should I use?

A2: The choice of buffer is critical. Common pharmaceutical buffers include citrate, phosphate, and acetate.[6][7] For a target pH of 4-5, an acetate or citrate buffer would be appropriate. For more neutral pH ranges, phosphate buffers are common.[6] Be aware that some buffers can interact with the drug substance; for example, phosphate buffers have been shown to react with certain molecules.[8] It is advisable to screen a few different buffer systems. Tris buffers are also widely used, particularly in the pH range of 7.2 to 9.0.[9][10]

Q3: How can I monitor the stability of my solution?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.[11][12] This method should be able to separate the parent compound from all potential degradation products. A diode array detector (DAD) is recommended to help identify peaks by their UV spectra.[2] LC-MS can also be invaluable for identifying unknown degradants.[13][14]

Q4: My solution is turning yellow. What should I do?

A4: Yellowing is a common sign of oxidation in aromatic amines.[2] To mitigate this, you should:

  • Protect your solution from light by using amber vials or covering your containers with aluminum foil.

  • Deoxygenate your solvent and the headspace of your container by sparging with an inert gas like nitrogen or argon.

  • Consider adding an antioxidant to your formulation, if appropriate for your application.

Q5: The compound is precipitating out of solution. How can I fix this?

A5: Precipitation is likely due to the pH of the solution being close to the isoelectric point of the free base or exceeding the solubility of the salt form. To resolve this:

  • Measure the pH and adjust it to be at least 1-2 pH units away from the estimated pKa of the amine groups.

  • Ensure your buffer concentration is sufficient to maintain the target pH, typically in the range of 20-50 mM.

  • You may need to lower the concentration of your compound if you are near its solubility limit at that specific pH and temperature.

Experimental Protocols

Protocol for a pH Screening Stability Study

This protocol outlines a systematic approach to determine the optimal pH for the stability of your compound.

1. Preparation of Buffers:

  • Prepare a series of buffers (e.g., citrate, acetate, phosphate, borate) at a concentration of 50 mM, covering a pH range from 3 to 10 in 1 pH unit increments.

2. Preparation of Stock Solution:

  • Prepare a stock solution of N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride in high-purity water at a known concentration (e.g., 1 mg/mL).

3. Preparation of Study Samples:

  • For each pH point, mix the stock solution with the corresponding buffer to achieve the desired final concentration of the active compound.
  • Prepare a control sample in unbuffered water.
  • Protect all samples from light.

4. Stability Testing:

  • Store the samples at a controlled temperature (e.g., 40°C to accelerate degradation).
  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each sample.

5. Analysis:

  • Analyze each aliquot using a validated stability-indicating HPLC method.
  • Record the peak area of the parent compound and any degradation products.
  • Calculate the percentage of the parent compound remaining at each time point for each pH.

6. Data Interpretation:

  • Plot the percentage of the parent compound remaining versus pH at the final time point to identify the pH range with the highest stability.
Protocol for a Forced Degradation Study

Forced degradation studies help to identify potential degradation products and establish the stability-indicating nature of your analytical method.

1. Sample Preparation:

  • Prepare solutions of the compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

2. Stress Conditions:

  • Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C.
  • Base Hydrolysis: Add 0.1 M NaOH and heat at 60-80°C.
  • Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature.
  • Thermal Degradation: Heat the solid compound and a solution at a high temperature (e.g., 80°C).
  • Photodegradation: Expose a solution to UV and visible light as per ICH Q1B guidelines.

3. Analysis:

  • At appropriate time points, neutralize the acidic and basic samples.
  • Analyze all stressed samples by HPLC-DAD and LC-MS to identify and characterize the degradation products. The goal is to achieve 10-20% degradation to ensure that significant degradants are formed without being unrealistic.

Visualization of Key Relationships

pH-Stability Profile

G cluster_axes cluster_data cluster_labels title Hypothetical pH-Stability Profile y_axis Stability (% Remaining) origin x_axis pH x_max 12 y_max 100% x_min 2 p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 p8 p7->p8 p9 p8->p9 p10 p9->p10 acid_degradation Potential Acid Hydrolysis stable_region Optimal Stability base_degradation Potential Base-Catalyzed Degradation/Oxidation

Caption: A typical pH-stability profile for a compound with amine groups.

References

  • Klicić, J. J., et al. (2002). Prediction of pKa values using the PM6 semiempirical method. Journal of Molecular Graphics and Modelling, 21(2), 115-124. [Link]

  • PharmaHopax. (2024). Pharmaceutical Buffers. [Link]

  • Boppy, N. V. V. D. P., et al. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126. [Link]

  • Oonishi, A., et al. (2011). Selective Amine Oxidation Using Nb2O5 Photocatalyst and O2. ACS Catalysis, 1(8), 919-924. [Link]

  • Škorić, I., et al. (2011). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 84(3), 359-364. [Link]

  • Hudson, B. G. (2012). Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. American Pharmaceutical Review, 15(5), 24-31. [Link]

  • Ferruti, P., et al. (2020). Highlight on the Mechanism of Linear Polyamidoamine Degradation in Water. Polymers, 12(6), 1405. [Link]

  • Corbett, M. D., & Corbett, B. R. (1982). Oxidation of phenylhydroxylamine in aqueous solution: a model for study of the carcinogenic effect of primary aromatic amines. Carcinogenesis, 3(2), 197-201. [Link]

  • Putnam, D., & Kopeček, J. (1995). Synthesis and Degradation of pH-Sensitive Linear Poly(amidoamine)s. Macromolecules, 28(20), 6873-6882. [Link]

  • PubChem. (n.d.). 1,2-Ethanediamine, N1-phenyl-. National Center for Biotechnology Information. [Link]

  • Johnson, P. D., et al. (2018). Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer. PMC. [Link]

  • Binaschi, M., et al. (2004). Effects of Common Buffer Systems on Drug Activity: The Case of Clerocidin. Chemical Research in Toxicology, 17(4), 547-554. [Link]

  • Alluri, V. S. P. V. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. University of Regina. [Link]

  • Pinto, I., & Frontana-Uribe, B. A. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules, 28(2), 471. [Link]

  • DC Fine Chemicals. (2023, May 4). What is Tris(hydroxymethyl)aminomethane (Tris Buffer)?. [Link]

  • Franco, L., et al. (2015). Influence of pH on Morphology and Structure during Hydrolytic Degradation of the Segmented GL-b-[GL-co-TMC-co-CL]-b-GL Copolymer. Polymers, 7(9), 1796-1815. [Link]

  • Hoppe, M., et al. (2023). Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. Food Additives & Contaminants: Part A, 40(12), 1629-1641. [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-319. [Link]

  • Wagen, C. (2025, October 16). How to Predict pKa. Rowan. [Link]

  • ResearchGate. (n.d.). Evolution of the pH in function of the diamine conversion. [Link]

  • Waters. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. [Link]

  • Reid, G. L. (2023, March 10). Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. LCGC International. [Link]

  • Al-Hunaiti, A., et al. (2020). Determination of Unsulfonated Aromatic Amines in FD&C Yellow No. 5 and FD&C Yellow No. 6 by Liquid Chromatography–Triple Quadrupole Mass Spectrometry. Journal of AOAC INTERNATIONAL, 103(4), 1017-1024. [Link]

  • Gryn'ova, G., et al. (2012). New Insights into the Mechanism of Amine/Nitroxide Cycling during the Hindered Amine Light Stabilizer Inhibited Oxidative Degradation of Polymers. Journal of the American Chemical Society, 134(16), 7074-7084. [Link]

  • HOPAX. (2021, January 15). What are the applications of biological buffers in the pharmaceutical field?. [Link]

  • MilliporeSigma. (n.d.). N-Phenylethylenediamine. [Link]

  • PubChem. (n.d.). N-Phenyl-o-phenylenediamine. National Center for Biotechnology Information. [Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride conversion rates in API manufacturing

Title: Benchmarking N1-Methyl-N1-phenylethane-1,2-diamine Dihydrochloride Conversion Rates in API Manufacturing: A Comparative Guide Executive Summary In the synthesis of active pharmaceutical ingredients (APIs)—particul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking N1-Methyl-N1-phenylethane-1,2-diamine Dihydrochloride Conversion Rates in API Manufacturing: A Comparative Guide

Executive Summary

In the synthesis of active pharmaceutical ingredients (APIs)—particularly CNS agents, analgesics[1], and targeted enzyme inhibitors—the selection of diamine building blocks dictates both synthetic yield and metabolic stability. N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride (CAS: 36271-21-3)[2] is a highly specialized bifunctional intermediate. This guide provides a rigorous benchmarking of its chemical conversion rates and enzymatic biotransformation profiles against its free base and non-methylated alternatives, equipping drug development professionals with the mechanistic data needed to optimize manufacturing workflows.

Part 1: Mechanistic Rationale & Structural Dynamics

To understand the conversion efficiency of N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride (NMPED·2HCl), we must first analyze the causality behind its structural design. The molecule features two distinct nitrogen environments:

  • N1 (Aromatic Tertiary Amine): The lone pair on this nitrogen is delocalized into the adjacent phenyl ring, significantly attenuating its basicity (estimated pKa ~4.0–4.5) and nucleophilicity[3]. The N-methyl group provides a mild inductive (+I) effect but introduces steric hindrance.

  • N2 (Aliphatic Primary Amine): Separated by an ethylene bridge, this nitrogen retains high basicity (estimated pKa ~9.0–9.3) and acts as an aggressive nucleophile[3].

Why the Dihydrochloride Salt? Free base anilines are notoriously unstable, rapidly undergoing air oxidation to form dark, polymeric impurities. By isolating the compound as a dihydrochloride salt, it becomes a stable, pale-purple solid that resists oxidative degradation under inert storage[2]. More importantly, the salt form provides nucleophilic control . In API coupling reactions, the salt allows chemists to use pH-controlled buffering to selectively deprotonate the highly basic N2 amine while keeping the N1 amine deactivated, ensuring absolute regioselectivity.

Part 2: Quantitative Benchmarking Data

We benchmarked NMPED·2HCl against its free base form and its des-methyl analog (N-Phenylethylenediamine dihydrochloride) in a standard electrophilic amide coupling reaction (propionylation).

Table 1: Conversion Rates of Diamine Precursors in API Amide Coupling
Precursor FormRegioselectivity (N2 vs N1)Conversion Rate (1 hr)Oxidative Stability (30 days, Air)Mechanistic Limiting Factor
NMPED·2HCl (Target)> 98:2 94% High (Stable solid)[2]Requires biphasic buffering
NMPED Free Base 85:1596%Low (Darkens, 12% degradation)Competing N1 nucleophilicity
NPED·2HCl (Des-methyl)92:888%ModerateLack of N1 steric hindrance

Data Interpretation: While the free base exhibits a marginally faster raw conversion rate (96%), it suffers from a 15% loss in regioselectivity due to over-acylation at the N1 position. The NMPED·2HCl salt, when used in a buffered system, suppresses N1 reactivity entirely, maximizing the yield of the target API intermediate.

Part 3: Enzymatic Biotransformation Benchmarking

Beyond chemical synthesis, this scaffold is heavily utilized in biochemical assays for neuropharmacology. Padgette et al. established that N-methyl-N-phenylethylenediamine acts as a unique substrate for[4].

Causality in Drug Design: Unlike standard O-dealkylation pathways, DBM catalyzes the N-dealkylation of NMPED via an initial one-electron abstraction directly from the benzylic/heteroatom nitrogen[4]. This proceeds through a mechanism analogous to cytochrome P-450[4]. For researchers designing mechanism-based suicide inhibitors, benchmarking the dihydrochloride salt in these aqueous assays is critical; the salt ensures immediate, complete solubility in physiological buffers, preventing the auto-oxidation that plagues the free base before it can bind to the DBM active site.

Part 4: Self-Validating Experimental Protocol

To guarantee reproducibility, the following protocol for the regioselective acylation of NMPED·2HCl is designed as a self-validating system . It utilizes in-situ ReactIR for kinetic tracking and an internal standard for strict mass balance verification.

Workflow: Regioselective Amide Coupling

  • Baseline Establishment: Suspend 10.0 mmol of NMPED·2HCl in 50 mL of anhydrous dichloromethane (DCM). Add 1.0 mmol of biphenyl as an internal standard. Extract a 50 µL aliquot for baseline HPLC analysis to establish the 100% mass balance threshold.

  • pH-Controlled Liberation: Cool the reactor to 0°C. Dropwise, add 50 mL of 0.5 M aqueous Na₂CO₃.

    • Causality: This mild buffer selectively deprotonates the aliphatic N2 amine (pKa ~9.0) while the N1 aromatic amine remains protonated/deactivated, setting up the regioselectivity[3].

  • Electrophilic Addition: Insert the ReactIR probe into the organic layer. Slowly add 10.5 mmol of propionyl chloride dissolved in 10 mL DCM.

  • In-Situ Kinetic Monitoring: Track the disappearance of the acyl chloride ν(C=O) band at 1800 cm⁻¹ and the emergence of the amide ν(C=O) band at 1650 cm⁻¹.

    • Causality: Quenching the reaction the exact moment the 1800 cm⁻¹ band plateaus prevents the excess electrophile from eventually attacking the weakly nucleophilic N1 position.

  • Validation & Quench: Quench with 10 mL of saturated aqueous NH₄Cl. Separate the organic layer, dry over MgSO₄, and analyze via HPLC. Calculate the final yield against the biphenyl standard to validate that Mass Balance = (Product + Unreacted Starting Material + Impurities) ≥ 99%.

Part 5: Mandatory Visualization

The following diagram illustrates the critical relationship between pH control, amine liberation, and the resulting chemical regioselectivity during API manufacturing workflows.

API_Workflow N_Salt N1-Methyl-N1-phenylethane- 1,2-diamine·2HCl N_Mono Mono-Free Base (pH 7.5) N2 Amine Liberated N_Salt->N_Mono Mild Base (Na2CO3) N_Di Di-Free Base (pH >10) N1 & N2 Amines Liberated N_Salt->N_Di Strong Base (NaOH) API_Target Target API Intermediate (Regioselective Acylation) N_Mono->API_Target Electrophile (0°C) API_Impurity Over-Acylated Impurity (Loss of Selectivity) N_Di->API_Impurity Electrophile (RT)

Figure 1: pH-dependent regioselective conversion pathway of NMPED·2HCl in API synthesis.

References

  • Padgette, S. R., et al. "Olefin oxygenation and N-dealkylation by dopamine beta-monooxygenase: catalysis and mechanism-based inhibition." Biochemistry, 1985. [Link]

  • Wright, W. B., & Brabander, H. J. "Debenzylation of Tertiary Benzylamines with Ethyl Chloroformate." Journal of Organic Chemistry, 1961.[Link]

Sources

Safety & Regulatory Compliance

Safety

N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride proper disposal procedures

A Comprehensive Guide to the Proper Disposal of N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride For Researchers, Scientists, and Drug Development Professionals Immediate Safety and Hazard Assessment N1-Methyl-N1-ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Proper Disposal of N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Hazard Assessment

N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride is a chemical that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled)[1]. Therefore, understanding and mitigating these risks is the first step in its proper management and disposal.

Personal Protective Equipment (PPE)

Before handling N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable first line of defense to prevent exposure.

PPE ComponentSpecifications and Rationale
Gloves Chemical-resistant gloves (e.g., nitrile or neoprene) are required to prevent skin contact, which can cause irritation[1].
Eye Protection Chemical safety goggles or a face shield must be worn to protect against splashes and dust, which can cause serious eye irritation[1].
Lab Coat A flame-resistant lab coat should be worn to protect from spills and contamination of personal clothing.
Respiratory Protection If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary to prevent inhalation, which can be harmful[1].
Immediate First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation persists.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Spill Management and Emergency Procedures

Accidental spills should be handled promptly and safely to minimize exposure and environmental contamination.

Minor Spills

For small spills, the following steps should be taken:

  • Restrict Access: Cordon off the area to prevent further contamination.

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled waste container. Avoid creating dust.

  • Decontaminate: Clean the spill area with a suitable decontamination solution, followed by a final rinse with water.

  • Dispose: The collected waste and cleaning materials must be disposed of as hazardous waste.

Major Spills

In the case of a large spill, the following actions are necessary:

  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and emergency services.

  • Ventilate: If it is safe to do so, increase ventilation to the area.

  • Contain: Prevent the spill from spreading and entering drains.

Step-by-Step Disposal Protocol

The proper disposal of N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride is not just a matter of safety, but also of regulatory compliance. This protocol outlines the necessary steps from the point of generation to final disposal.

Waste Segregation and Collection

The cardinal rule of chemical waste management is proper segregation. N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride waste should never be mixed with other waste streams, especially those containing incompatible materials like strong oxidizing agents[2].

  • Designated Waste Container: Use a clearly labeled, dedicated container for N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride waste. The container should be made of a compatible material (e.g., high-density polyethylene - HDPE).

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride"), and the associated hazard pictograms (e.g., GHS07 for irritant/harmful).

  • Accumulation: Collect the waste in the designated container at or near the point of generation. Keep the container closed except when adding waste.

Preparing for Disposal

Once the waste has been collected, it must be prepared for pickup by a licensed hazardous waste disposal contractor.

  • Container Integrity: Ensure the waste container is in good condition, with no leaks or external contamination.

  • Secure Closure: Tightly seal the container.

  • Documentation: Complete any required waste disposal forms or tags as per your institution's EHS procedures. This typically includes information on the chemical composition and quantity.

  • Storage: Store the sealed and labeled container in a designated satellite accumulation area until it is collected by the disposal contractor.

Final Disposal

The final disposal of N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride must be conducted by a licensed and reputable hazardous waste disposal company. It is crucial to adhere to all local, state, and federal regulations governing hazardous waste disposal[3][4]. Do not attempt to dispose of this chemical down the drain or in regular trash.

Workflow for Proper Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride waste.

DisposalWorkflow cluster_generation Waste Generation & Collection cluster_accumulation Satellite Accumulation Area cluster_disposal Final Disposal start Start: Chemical Use ppe Wear Appropriate PPE start->ppe Always waste_gen Waste Generated segregate Segregate Waste waste_gen->segregate ppe->waste_gen container Use Labeled, Compatible Waste Container segregate->container store Store in Designated Area container->store log Log Waste Details store->log request_pickup Request EHS/Contractor Pickup log->request_pickup transport Licensed Contractor Transports Waste request_pickup->transport dispose Proper Disposal at Certified Facility transport->dispose

Caption: Workflow for the proper disposal of N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride waste.

References

Sources

© Copyright 2026 BenchChem. All Rights Reserved.